molecular formula C7H5BrCl2 B1268610 5-Bromo-1,3-dichloro-2-methylbenzene CAS No. 204930-37-0

5-Bromo-1,3-dichloro-2-methylbenzene

Cat. No.: B1268610
CAS No.: 204930-37-0
M. Wt: 239.92 g/mol
InChI Key: LEXOYLCPBCBPJT-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dichloro-2-methylbenzene is a useful research compound. Its molecular formula is C7H5BrCl2 and its molecular weight is 239.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-dichloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXOYLCPBCBPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348862
Record name 5-bromo-1,3-dichloro-2-methylbenzene
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Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204930-37-0
Record name 5-Bromo-1,3-dichloro-2-methylbenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-1,3-dichloro-2-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene from 1,3-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene, a valuable halogenated aromatic intermediate in the development of pharmaceuticals and other complex organic molecules. The synthesis involves the electrophilic aromatic substitution (bromination) of 1,3-dichloro-2-methylbenzene. This document details the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative data.

Synthesis Overview

The synthesis of this compound is achieved through the direct bromination of 1,3-dichloro-2-methylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring: two chloro groups and one methyl group.

The methyl group (-CH₃) is an activating group and an ortho, para-director. The chloro groups (-Cl) are deactivating groups but are also ortho, para-directors. In the case of 1,3-dichloro-2-methylbenzene, the directing effects of the substituents align to predominantly favor the substitution at the C5 position, which is para to the activating methyl group and ortho to the chloro group at C1.

Reaction Scheme:

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterStarting Material: 1,3-Dichloro-2-methylbenzeneProduct: this compound
Molecular Formula C₇H₆Cl₂C₇H₅BrCl₂
Molecular Weight 161.03 g/mol 239.92 g/mol [1]
Appearance Colorless liquidWhite to yellow solid
Boiling Point ~208 °CNot available
Melting Point Not applicableNot available
Purity (Typical) ≥98%≥98%
Typical Yield Not applicableHigh

Experimental Protocol

This section outlines a detailed methodology for the laboratory-scale synthesis of this compound from 1,3-dichloro-2-methylbenzene.

Materials and Reagents:

  • 1,3-Dichloro-2-methylbenzene

  • Bromine (Br₂)

  • Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for vacuum distillation or recrystallization

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, place 1,3-dichloro-2-methylbenzene and a catalytic amount of iron powder. The reaction should be conducted under a fume hood.

  • Addition of Bromine: Slowly add bromine, dissolved in an equal volume of carbon tetrachloride, to the stirred reaction mixture at room temperature. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide (HBr) gas. The HBr gas can be neutralized by passing it through a trap containing a sodium hydroxide solution.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or until the bromine color disappears. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Quench the reaction by carefully pouring the mixture into a beaker containing ice water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid and unreacted bromine), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product, a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation.

Mandatory Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of 1,3-dichloro-2-methylbenzene.

reaction_mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution cluster_regeneration Catalyst Regeneration Br2 Br₂ Br+ Br⁺ (Electrophile) Br2->Br+ Reaction FeBr3 FeBr₃ FeBr4- [FeBr₄]⁻ Dichlorotoluene 1,3-Dichloro-2-methylbenzene FeBr4-->FeBr3 + H⁺ HBr HBr SigmaComplex Arenium Ion Intermediate (Sigma Complex) Dichlorotoluene->SigmaComplex + Br⁺ Product This compound SigmaComplex->Product - H⁺ H+ H⁺

Caption: Mechanism of electrophilic bromination.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

experimental_workflow Start Start Reaction Reaction: 1,3-Dichloro-2-methylbenzene + Br₂/Fe Start->Reaction Workup Aqueous Work-up: Quenching, Extraction, Washing Reaction->Workup Drying Drying of Organic Layer Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification: Recrystallization or Distillation SolventRemoval->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis.

References

A Technical Guide to the Regioselective Bromination of 1,3-Dichloro-2-Methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regioselective bromination of 1,3-dichloro-2-methylbenzene (also known as 2,6-dichlorotoluene). The document elucidates the theoretical principles governing the regioselectivity of electrophilic aromatic substitution on this substrate, detailing the directing effects of the chloro and methyl substituents. While specific experimental data for the aromatic bromination of this exact molecule is not extensively available in the provided search results, this guide outlines a standard experimental protocol based on established methodologies for electrophilic aromatic halogenation. Furthermore, for completeness, this guide presents detailed experimental conditions and quantitative data for the alternative pathway of benzylic bromination, a radical substitution reaction that occurs under different conditions.

Introduction to Regioselective Bromination

The bromination of substituted benzene rings is a cornerstone of organic synthesis, providing critical intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where an electrophile (in this case, an electrophilic bromine species) replaces a hydrogen atom on the aromatic ring.[1][2] The position of this substitution, or regioselectivity, is dictated by the electronic properties of the substituents already present on the benzene ring.

1,3-dichloro-2-methylbenzene presents an interesting case for studying regioselectivity due to the presence of both activating (methyl) and deactivating (chloro) groups. Understanding their interplay is crucial for predicting and controlling the reaction outcome.

Directing Effects of Substituents
  • Methyl Group (-CH₃): The methyl group is an electron-donating group (activating) due to hyperconjugation and weak inductive effects. It directs incoming electrophiles to the ortho and para positions, stabilizing the carbocation intermediate (arenium ion) formed during the reaction.[3][4]

  • Chloro Groups (-Cl): Halogens are a unique class of substituents. They are electron-withdrawing via the inductive effect (deactivating), making the ring less reactive than benzene. However, they possess lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions.[4][5]

Predicted Regioselectivity for Electrophilic Aromatic Bromination

In 1,3-dichloro-2-methylbenzene, the substituents are positioned as follows: -Cl at C1 and C3, and -CH₃ at C2. The available positions for substitution are C4, C5, and C6.

  • Effect of the Methyl Group (Activating): The activating -CH₃ group at C2 directs ortho and para. The ortho positions (C1, C3) are blocked. The para position is C5. Therefore, the methyl group strongly directs the incoming bromine to the C5 position .

  • Effect of the Chloro Groups (Deactivating):

    • The -Cl at C1 directs ortho (C6) and para (C4).

    • The -Cl at C3 directs ortho (C4) and para (C6).

    • Therefore, both chloro groups direct the incoming bromine to the C4 and C6 positions .

Conclusion on Regioselectivity: The reaction regioselectivity is determined by the competition between the directing effects of the activating methyl group and the deactivating chloro groups. In general, activating groups have a more pronounced directing effect than deactivating groups. Consequently, the major product of the electrophilic aromatic bromination of 1,3-dichloro-2-methylbenzene is predicted to be 5-bromo-1,3-dichloro-2-methylbenzene (also known as 4-bromo-2,6-dichlorotoluene).[6] Substitution at the C4/C6 positions, directed by the chloro groups, would result in the formation of 4-bromo-1,3-dichloro-2-methylbenzene as a potential minor isomer.

Figure 1. Predicted pathways for the electrophilic aromatic bromination of 1,3-dichloro-2-methylbenzene.

Experimental Protocols

Protocol for Electrophilic Aromatic Bromination (General Procedure)

While a specific protocol for 1,3-dichloro-2-methylbenzene was not found in the search results, the following general procedure for the bromination of activated aromatic rings using a Lewis acid catalyst is applicable.[4][5]

Materials:

  • 1,3-dichloro-2-methylbenzene

  • Anhydrous iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃)

  • Liquid bromine (Br₂)

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride, or 1,2-dichloroethane)

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HBr gas), dissolve 1,3-dichloro-2-methylbenzene in the chosen anhydrous solvent.

  • Add the Lewis acid catalyst (e.g., FeBr₃) to the solution. The mixture should be protected from atmospheric moisture.

  • Cool the reaction mixture in an ice bath.

  • Slowly add liquid bromine, dissolved in a small amount of the solvent, to the mixture via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by carefully adding it to an ice-cold aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to isolate the desired isomer(s).

Protocol for Benzylic Bromination (Radical Substitution)

An alternative reaction is the bromination of the methyl group (benzylic position), which proceeds via a free-radical mechanism under light irradiation.[7][8] This is a distinct pathway from the desired electrophilic aromatic substitution.

Reaction Conditions for Photocatalytic Oxidative Benzylic Bromination: A green and safe process for synthesizing 2,6-dichlorobenzyl bromide has been developed using a microchannel reactor.[7][9] This method utilizes H₂O₂ as an oxidant and HBr as the bromine source under light irradiation.[7][8]

ParameterOptimal ValueReference
Light Source87 W Blue Light[8][10]
Molar Ratios (HBr:H₂O₂:Substrate)1.5 : 1.5 : 1[8][9]
Substrate Concentration21.0 wt% in 1,2-dichloroethane[9]
HBr Concentration16.3 wt% aqueous solution[9]
H₂O₂ Concentration7.7 wt% aqueous solution[9]
Residence Time5.88 min[8][9]
Reaction Pressure0.8 MPa[8][9]
Reaction Temperature70 °C[8][9]

Quantitative Data: Under these optimized conditions, the reaction achieved a high conversion rate and yield.

MetricValueReference
Substrate (DCT) Conversion98.1%[8][9]
Product (DCBB) Selectivity93.2%[9]
Product (DCBB) Yield91.4%[8][9]

(DCT: 2,6-Dichlorotoluene; DCBB: 2,6-Dichlorobenzyl bromide)

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 1,3-Dichloro-2-methylbenzene (in 1,2-Dichloroethane) D Microchannel Reactor A->D Pumped into B HBr (aq) B->D Pumped into C H₂O₂ (aq) C->D Pumped into G 2,6-Dichlorobenzyl bromide (Yield: 91.4%) D->G Continuous Flow (Residence Time: 5.88 min) E 87W Blue Light E->D Irradiation F 70 °C, 0.8 MPa F->D Maintained

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Formation of 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) mechanism leading to the synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene. This halogenated aromatic compound serves as a crucial building block in the development of various pharmaceutical and agrochemical agents. A thorough understanding of its formation mechanism is paramount for optimizing reaction conditions and maximizing yields of desired products.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. The high electron density of the aromatic π-system makes it susceptible to attack by electron-deficient species. The general mechanism proceeds through a two-step process:

  • Attack of the electrophile: The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.

  • Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

For the bromination of aromatic compounds, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is generally required to polarize the bromine molecule, thereby generating a more potent electrophile.

The Synthesis of this compound: A Mechanistic Perspective

The formation of this compound involves the bromination of 1,3-dichloro-2-methylbenzene. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the benzene ring: two chlorine atoms and one methyl group.

Directing Effects of Substituents

The position of the incoming electrophile (bromine) is determined by the electronic properties of the existing substituents.

  • Methyl Group (-CH₃): The methyl group is an electron-donating group through induction and hyperconjugation. This increases the electron density of the aromatic ring, making it more reactive towards electrophiles than benzene itself. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself.

  • Chloro Groups (-Cl): Chlorine atoms are electronegative and withdraw electron density from the ring via the inductive effect, thus deactivating the ring towards electrophilic attack. However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions. Consequently, chloro groups are also ortho, para-directors, despite being deactivators.

In the case of 1,3-dichloro-2-methylbenzene, the directing effects of the substituents are as follows:

  • The methyl group at C2 directs towards C4 and C6.

  • The chloro group at C1 directs towards C2, C4, and C6.

  • The chloro group at C3 directs towards C2, C4, and C6.

All three substituents direct the incoming electrophile to the C4 and C6 positions. Due to the symmetry of the molecule, these two positions are equivalent. Therefore, the bromination of 1,3-dichloro-2-methylbenzene is expected to yield predominantly the 5-bromo product (which corresponds to substitution at the C4/C6 position).

Step-by-Step Mechanism

The electrophilic aromatic substitution mechanism for the formation of this compound is a multi-step process.

Step 1: Generation of the Electrophile

The reaction is initiated by the activation of molecular bromine with a Lewis acid catalyst, typically ferric bromide (FeBr₃). The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species.

Electrophile Generation Br2 Br-Br Complex Br-Br---FeBr₃ Br2->Complex FeBr3 FeBr₃ FeBr3->Complex Electrophile Br⁺ Complex->Electrophile FeBr4_minus FeBr₄⁻ Complex->FeBr4_minus Sigma Complex Formation Reactant 1,3-dichloro-2-methylbenzene SigmaComplex Sigma Complex (Arenium Ion) Reactant->SigmaComplex Nucleophilic Attack Electrophile Br⁺ Electrophile->SigmaComplex Deprotonation SigmaComplex Sigma Complex Product This compound SigmaComplex->Product Deprotonation Base FeBr₄⁻ Base->Product HBr HBr Catalyst FeBr₃ Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1,3-dichloro-2-methylbenzene Br₂, FeBr₃ Reaction Electrophilic Aromatic Substitution Reactants->Reaction Workup Quenching, Extraction, Washing, Drying Reaction->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Recrystallization or Column Chromatography CrudeProduct->Purification PureProduct Pure 5-Bromo-1,3-dichloro- 2-methylbenzene Purification->PureProduct Analysis NMR, MS, IR Spectroscopy PureProduct->Analysis Characterization Structure Confirmation and Purity Assessment Analysis->Characterization

Technical Guide: Spectroscopic and Physicochemical Properties of 5-Bromo-1,3-dichloro-2-methylbenzene (CAS Number: 204930-37-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the spectroscopic and physicochemical properties of the chemical compound identified by CAS number 204930-37-0. The systematic IUPAC name for this compound is 5-Bromo-1,3-dichloro-2-methylbenzene.[1] This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, characterization, and drug development by consolidating available data and providing general experimental methodologies.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic hydrocarbon.[2][3] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 204930-37-0[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C₇H₅BrCl₂[1][2]
Molecular Weight 239.92 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1Cl)Br)Cl[1]
InChI Key LEXOYLCPBCBPJT-UHFFFAOYSA-N[1]
Physical Form White to Yellow Solid

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this specific compound, this section presents predicted spectroscopic data based on its chemical structure, alongside a publicly available FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy, where the chemical environment of each nucleus influences its resonance frequency.[4][5]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.6Singlet2HAromatic Protons (H-4, H-6)
~ 2.4 - 2.6Singlet3HMethyl Protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 138 - 142C2 (C-CH₃)
~ 133 - 137C1, C3 (C-Cl)
~ 130 - 134C4, C6 (C-H)
~ 120 - 124C5 (C-Br)
~ 20 - 24-CH₃
Infrared (IR) Spectroscopy

An FT-IR spectrum for this compound is publicly available on SpectraBase.[6] The table below summarizes the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2975 - 2850C-H StretchMethyl (-CH₃)
1600 - 1450C=C StretchAromatic Ring
1450 - 1370C-H BendMethyl (-CH₃)
1100 - 1000C-Cl StretchAryl Chloride
1000 - 650C-Br StretchAryl Bromide
900 - 675C-H Bend (out-of-plane)Aromatic
Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of bromine and chlorine isotopes, leading to characteristic isotopic clusters for the molecular ion and fragment ions. The primary fragmentation would likely involve the loss of a methyl group or halogen atoms.

Table 4: Predicted Mass Spectrometry Data

m/zIonComments
238, 240, 242[C₇H₅BrCl₂]⁺Molecular ion peak cluster, showing isotopic pattern for Br and Cl.
223, 225, 227[C₆H₂BrCl₂]⁺Loss of a methyl radical (•CH₃).
159, 161[C₇H₅Cl₂]⁺Loss of a bromine radical (•Br).
203, 205[C₇H₅BrCl]⁺Loss of a chlorine radical (•Cl).
91[C₇H₇]⁺Tropylium ion, a common fragment in substituted toluenes.

Experimental Protocols

While specific experimental protocols for CAS 204930-37-0 are not publicly available, the following are general methodologies for obtaining spectroscopic data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[7] The solution should be homogenous and free of solid particles.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.[7]

  • Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve optimal field homogeneity.[7]

    • ¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.[4]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film):

  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., methylene chloride or acetone).[8]

  • Film Deposition: Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]

  • Instrumentation: The analysis is performed using an FT-IR spectrometer.

  • Data Acquisition:

    • Background Scan: A background spectrum of the clean, empty sample compartment is recorded.

    • Sample Scan: The salt plate with the sample film is placed in the spectrometer, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the compound and confirm its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Instrumentation: The analysis is performed on a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography:

    • Injection: A small volume of the sample solution is injected into the heated inlet of the gas chromatograph, where it is vaporized.

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

  • Mass Spectrometry:

    • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by electron impact).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

    • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Biological Activity Context

There is no specific information available in the public domain regarding the biological activity or signaling pathways of this compound. However, research on related substituted toluenes and other monoaromatic compounds has shown a range of biological activities, including antimicrobial and enzyme inhibitory effects.[9][10] For instance, some lichen-derived monoaromatic compounds have demonstrated alpha-glucosidase inhibition and antibacterial properties.[10] The biological effects of halogenated aromatic compounds can be diverse and are highly dependent on the specific substitution pattern. Further research would be necessary to elucidate any potential biological activity of this particular compound.

Workflow and Visualization

As no specific signaling pathways for this compound have been identified, a general workflow for its characterization is presented below.

G General Workflow for Characterization of this compound cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation cluster_bioactivity Biological Activity Screening (Hypothetical) synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (GC-MS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ftir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment ms->purity_assessment in_vitro In vitro Assays (e.g., Enzyme Inhibition, Antimicrobial) structure_elucidation->in_vitro purity_assessment->in_vitro in_vivo In vivo Studies in_vitro->in_vivo

Caption: Workflow for the synthesis, characterization, and potential biological screening of the compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene, a halogenated aromatic compound with applications in organic synthesis and as a building block for novel chemical entities. This document outlines a feasible synthetic pathway, presents detailed experimental protocols, and includes quantitative data for the materials involved.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively achieved through the direct electrophilic aromatic bromination of the commercially available starting material, 1,3-dichloro-2-methylbenzene (also known as 2,6-dichlorotoluene). The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

The methyl group (-CH₃) is an activating group and an ortho, para-director. The two chloro groups (-Cl) are deactivating groups but are also ortho, para-directors. In this case, the activating effect of the methyl group is the dominant influence, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. The para position (C5) is sterically unhindered and electronically favored, leading to the formation of the desired product, this compound, as the major isomer.

The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, generating a potent electrophile.

Quantitative Data Summary

For ease of comparison and experimental planning, the following table summarizes the key quantitative data for the reactants and the final product.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
1,3-dichloro-2-methylbenzene1,3-dichloro-2-methylbenzene118-69-4C₇H₆Cl₂161.03196-20321.254
BromineBromine7726-95-6Br₂159.8158.8-7.23.102
Iron(III) BromideIron(III) Bromide10031-26-2FeBr₃295.56600 (subl.)200 (dec.)4.63
This compoundThis compound204930-37-0C₇H₅BrCl₂239.92N/AN/AN/A

Detailed Experimental Protocol

This protocol is based on established methods for the Lewis acid-catalyzed bromination of substituted aromatic compounds.

3.1. Materials and Reagents:

  • 1,3-dichloro-2-methylbenzene (≥98% purity)

  • Liquid Bromine (≥99.5% purity)

  • Anhydrous Iron(III) Bromide (FeBr₃) (≥98% purity)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a trap (e.g., containing NaOH solution to neutralize HBr gas)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.

  • Charging Reactants: To the flask, add 1,3-dichloro-2-methylbenzene (1 equivalent) and anhydrous dichloromethane. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add anhydrous iron(III) bromide (0.05 equivalents) to the stirred solution. The mixture may darken in color.

  • Bromine Addition: Cool the flask in an ice-water bath. Charge the dropping funnel with a solution of liquid bromine (1.05 equivalents) dissolved in a small amount of anhydrous dichloromethane. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0-5 °C. Hydrogen bromide (HBr) gas will evolve during the addition; ensure it is properly vented to a trap.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture into an ice-cold 10% sodium thiosulfate solution to destroy any unreacted bromine.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

3.4. Safety Precautions:

  • This experiment should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and volatile. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The reaction evolves hydrogen bromide gas, which is corrosive and toxic. Ensure an efficient gas trap is in place.

  • The reaction quench can be exothermic. Perform the quench slowly and with cooling.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dry Glassware Reactants Charge 1,3-dichloro-2-methylbenzene and CH₂Cl₂ Start->Reactants Catalyst Add Anhydrous FeBr₃ Reactants->Catalyst Cooling Cool to 0-5 °C Catalyst->Cooling Br2_Addition Dropwise addition of Br₂ in CH₂Cl₂ Cooling->Br2_Addition Stirring Stir at Room Temperature Br2_Addition->Stirring Quench Quench with Na₂S₂O₃ solution Stirring->Quench Extraction Separatory Funnel Extraction Quench->Extraction Wash Wash with NaHCO₃, H₂O, Brine Extraction->Wash Dry Dry with MgSO₄ Wash->Dry Solvent_Removal Rotary Evaporation Dry->Solvent_Removal Purify Vacuum Distillation or Column Chromatography Solvent_Removal->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

A Technical Guide to the Theoretical Yield Calculation for the Synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for calculating the theoretical yield of 5-Bromo-1,3-dichloro-2-methylbenzene. The synthesis of this polysubstituted aromatic compound is of interest in medicinal chemistry and materials science, making a thorough understanding of its synthetic efficiency crucial. This document outlines the presumed synthetic pathway, provides a detailed methodology for the theoretical yield calculation, and presents the relevant quantitative data in a structured format.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound is most plausibly achieved through the electrophilic aromatic substitution of 1,3-dichloro-2-methylbenzene. In this reaction, molecular bromine (Br₂) is used as the brominating agent, typically in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, generating a strong electrophile (Br⁺) that then attacks the electron-rich aromatic ring.

The balanced chemical equation for this proposed synthesis is as follows:

C₇H₆Cl₂ + Br₂ → C₇H₅BrCl₂ + HBr

(1,3-dichloro-2-methylbenzene + Bromine → this compound + Hydrogen Bromide)

Quantitative Data for Theoretical Yield Calculation

For an accurate theoretical yield calculation, the molar masses of the reactants and the product are essential. The following table summarizes this information.

CompoundChemical FormulaMolar Mass ( g/mol )Role in Reaction
1,3-dichloro-2-methylbenzeneC₇H₆Cl₂161.03Starting Material
BromineBr₂159.81Reagent
This compoundC₇H₅BrCl₂239.92[1]Product

Experimental Protocol for Electrophilic Bromination (Illustrative)

While a specific, validated protocol for the synthesis of this compound is not widely published, the following general procedure for electrophilic bromination of an aromatic compound can be adapted.

Materials:

  • 1,3-dichloro-2-methylbenzene

  • Molecular Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings

  • An inert solvent (e.g., dichloromethane or carbon tetrachloride)

  • Aqueous sodium bisulfite solution

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap (to neutralize the evolved HBr gas), dissolve a known mass of 1,3-dichloro-2-methylbenzene in the inert solvent.

  • Add a catalytic amount of anhydrous iron(III) bromide.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric equivalent of bromine, dissolved in a small amount of the solvent, from the dropping funnel. The temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by an appropriate technique such as TLC or GC).

  • Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by techniques such as recrystallization or column chromatography.

Step-by-Step Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation involves identifying the limiting reactant.

Step 1: Determine the moles of each reactant.

  • Moles of 1,3-dichloro-2-methylbenzene = (Mass of 1,3-dichloro-2-methylbenzene used (g)) / 161.03 g/mol

  • Moles of Bromine = (Mass of Bromine used (g)) / 159.81 g/mol

Step 2: Identify the limiting reactant.

Based on the 1:1 stoichiometry of the balanced equation, the reactant with the fewer number of moles is the limiting reactant.

Step 3: Calculate the theoretical moles of the product.

The moles of the product that can be theoretically formed are equal to the moles of the limiting reactant.

  • Theoretical moles of this compound = Moles of the limiting reactant

Step 4: Calculate the theoretical yield in grams.

  • Theoretical Yield (g) = (Theoretical moles of product) x (Molar mass of this compound)

  • Theoretical Yield (g) = (Theoretical moles of product) x 239.92 g/mol

The following diagram illustrates the logical workflow for this calculation.

Theoretical_Yield_Calculation A Start: Known Masses of Reactants (1,3-dichloro-2-methylbenzene & Bromine) B Calculate Moles of Each Reactant (Mass / Molar Mass) A->B C Determine Molar Ratio from Balanced Equation (1:1) B->C D Identify Limiting Reactant (Reactant with fewer moles) C->D E Calculate Theoretical Moles of Product (Equal to moles of limiting reactant) D->E F Calculate Theoretical Yield in Grams (Theoretical Moles x Molar Mass of Product) E->F G End: Theoretical Yield of This compound F->G

Caption: Workflow for Theoretical Yield Calculation.

Signaling Pathways and Logical Relationships

The decision-making process in a synthetic procedure and subsequent yield calculation can be visualized as a logical flow. The following diagram illustrates the relationship between the experimental execution and the theoretical calculation.

Synthesis_and_Calculation_Logic cluster_experimental Experimental Protocol cluster_theoretical Theoretical Calculation exp_start Measure Reactant Masses reaction Perform Bromination Reaction exp_start->reaction calc_start Use Measured Reactant Masses exp_start->calc_start Input Data workup Reaction Workup & Purification reaction->workup actual_yield Isolate & Weigh Product (Actual Yield) workup->actual_yield moles Calculate Moles calc_start->moles limiting Identify Limiting Reactant moles->limiting theoretical_yield Calculate Theoretical Yield limiting->theoretical_yield theoretical_yield->actual_yield Benchmark for Percent Yield Calculation

Caption: Relationship between Experimental and Theoretical Workflows.

References

An In-depth Technical Guide to Key Intermediates in the Synthesis of Polysubstituted Methylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core strategies and key intermediates involved in the synthesis of polysubstituted methylbenzenes. These structures are pivotal in medicinal chemistry and materials science. This document details the primary synthetic routes, including Electrophilic Aromatic Substitution (EAS), Directed ortho-Metalation (DoM), and Diels-Alder reactions, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Electrophilic Aromatic Substitution (EAS): The Workhorse of Arene Functionalization

Electrophilic aromatic substitution is the most fundamental method for introducing substituents onto a benzene ring. The methyl group(s) already present on the ring act as ortho- and para-directing activators, influencing the regioselectivity of subsequent substitutions. Careful selection of reaction conditions and the order of substituent introduction are critical for achieving the desired polysubstituted pattern.[1][2]

Key Intermediates via Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO2) onto the aromatic ring, which can then be a versatile intermediate for further transformations, such as reduction to an amino group.

This protocol describes the synthesis of a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene.

Materials:

  • o-Xylene

  • Nitric acid (70%)

  • Zeolite H-beta catalyst

  • Dichloromethane (solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of o-xylene and zeolite H-beta catalyst in dichloromethane is prepared.

  • The mixture is heated to 70°C with stirring.

  • Nitric acid (70%) is added dropwise to the reaction mixture.

  • The reaction is maintained at 70°C for a specified time, with progress monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.

  • The filtrate is washed with saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product mixture of nitroxylenes.

  • Purification can be achieved by fractional distillation or column chromatography.

Quantitative Data for Nitration of Xylenes

SubstrateNitrating AgentCatalystTemperature (°C)Product(s)Yield (%)Regioselectivity (Product Ratio)Reference
o-Xylene70% HNO₃H-beta703-Nitro-o-xylene & 4-Nitro-o-xylene28 (conversion)37:63[3]
m-XyleneHNO₃/H₂SO₄--2-Nitro-m-xylene & 4-Nitro-m-xylene-14:86[4]
p-XyleneHNO₃Zeolite Beta-2-Nitro-p-xylene96 (conversion)>99[4]
o-XyleneN₂O₅ in PEG-based ionic liquid--Mononitro-o-xylenes-4-nitro favored[5]

Logical Workflow for Nitration and Subsequent Reduction

nitration_reduction_workflow start Start: Toluene nitration Nitration (HNO3, H2SO4) start->nitration Step 1 p_nitrotoluene p-Nitrotoluene (Key Intermediate) nitration->p_nitrotoluene Forms reduction Reduction (e.g., Fe/HCl or H2/Pd-C) p_nitrotoluene->reduction Step 2 p_toluidine p-Toluidine reduction->p_toluidine Yields

Caption: Workflow for the synthesis of p-toluidine from toluene.

Key Intermediates via Friedel-Crafts Reactions

Friedel-Crafts reactions, including alkylation and acylation, are powerful C-C bond-forming reactions. Acylation followed by reduction is a particularly useful strategy to avoid the polyalkylation and carbocation rearrangement issues often associated with direct alkylation.[6][7]

This protocol details the synthesis of 4-methylacetophenone.[8]

Materials:

  • Toluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene chloride (solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for addition and extraction

Procedure:

  • To a dry round-bottom flask containing anhydrous aluminum chloride suspended in methylene chloride, cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride to the cooled suspension over 10 minutes. The solution should become homogeneous and turn bright yellow.

  • A solution of toluene in methylene chloride is then added dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-methylacetophenone.

  • The product can be further purified by distillation.

Quantitative Data for Friedel-Crafts Acylation of Toluene

Acylating AgentCatalystSolventTemperature (°C)Major ProductYield (%)Reference
Acetyl chlorideAlCl₃Methylene chloride0 to RT4-MethylacetophenoneHigh (specifics vary)[8]
Acetic anhydrideAlCl₃--4-Methylacetophenone-[2]

Reaction Pathway: Friedel-Crafts Acylation and Clemmensen Reduction

FC_Clemmensen toluene Toluene acylation Friedel-Crafts Acylation (CH3COCl, AlCl3) toluene->acylation ketone 4-Methylacetophenone (Acylated Intermediate) acylation->ketone reduction Clemmensen Reduction (Zn(Hg), HCl) ketone->reduction ethyltoluene 4-Ethyltoluene reduction->ethyltoluene

Caption: Synthesis of 4-ethyltoluene via acylation and reduction.

Directed ortho-Metalation (DoM): A Regioselective Strategy

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings ortho to a directing metalation group (DMG). This strategy overcomes the limitations of traditional EAS by allowing for the introduction of substituents at positions that are otherwise difficult to access.[9][10] For methylbenzenes, a pre-installed DMG is required.

Key Lithiated Intermediates

The core of the DoM strategy is the generation of a highly reactive ortho-lithiated intermediate, which can then be quenched with a variety of electrophiles.

This protocol outlines a general procedure for the DoM of a toluene derivative bearing a DMG, such as a tertiary amide.

Materials:

  • Substituted toluene with a DMG (e.g., N,N-diethyl-p-toluamide)

  • s-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodomethane)

  • Ammonium chloride solution (saturated)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the DMG-substituted toluene and TMEDA in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at -78°C, add s-butyllithium dropwise.

  • Stir the resulting solution at -78°C for 1 hour to ensure complete formation of the ortho-lithiated intermediate.

  • Add the electrophile (e.g., iodomethane) to the reaction mixture and continue stirring at -78°C for another hour.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Directed ortho-Metalation

SubstrateBase/AdditiveElectrophileProductYield (%)Reference
N-Aryl pyrazolesBu₂Mg5-Bromopyrimidineortho-Pyrimidinyl derivative90[11]
Aryl oxazolinesBu₂MgCinnamyl bromideortho-Allylated derivative93[11]
N,N-Diethylbenzamides-BuLi/TMEDAN₃Ts2-Azido-N,N-diethylbenzamide82 (after reduction)[12]

DoM Signaling Pathway

DoM_pathway substrate Arene with DMG intermediate Ortho-Lithiated Intermediate substrate->intermediate Deprotonation base Organolithium Base (e.g., n-BuLi) product Ortho-Substituted Product intermediate->product Electrophilic Quench electrophile Electrophile (E+)

Caption: General pathway for Directed ortho-Metalation.

Cycloaddition Reactions: Building the Benzene Ring

Key Cycloadduct Intermediates

The initial [4+2] or [2+2+2] cycloaddition reaction generates a non-aromatic cyclic intermediate, which is the key precursor to the final polysubstituted methylbenzene.

This protocol illustrates the synthesis of a substituted dimethyl phthalate, which can be conceptually extended to methyl-substituted dienes or dienophiles.

Materials:

  • 1-Ethoxy-1,3-butadiene (diene)

  • Dimethyl acetylenedicarboxylate (dienophile)

  • Xylene (solvent)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for aromatization

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve the diene and dienophile in xylene.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the cycloaddition is complete, cool the reaction mixture.

  • Add DDQ to the solution and continue to heat at reflux to effect aromatization.

  • Upon completion of the aromatization, cool the reaction mixture and purify by column chromatography to isolate the polysubstituted benzene derivative.

Quantitative Data for Cycloaddition-Aromatization

DieneDienophileConditionsAromatizationProductYield (%)Reference
1-Ethoxy-1,3-butadieneDimethyl acetylenedicarboxylateReflux in xyleneElimination of EtOHDimethyl phthalate derivativeModerate[14]
Substituted DieneN-Methylmaleimide80°CDBU/DDQNaphtho[d]imidazol-2-oneGood[15]
Alkynes (3 components)Cp*RuCl(COD)--Polysubstituted benzeneVaries[13]

Diels-Alder and Aromatization Workflow

Diels_Alder_Aromatization diene Substituted Diene cycloaddition [4+2] Cycloaddition diene->cycloaddition dienophile Substituted Dienophile dienophile->cycloaddition adduct Cyclohexene Intermediate cycloaddition->adduct aromatization Aromatization (e.g., Oxidation) adduct->aromatization product Polysubstituted Methylbenzene aromatization->product

Caption: Synthesis of polysubstituted methylbenzenes via Diels-Alder reaction.

Functionalization of Methyl Groups: Benzylic Bromination

Once the desired substitution pattern on the aromatic ring is achieved, the methyl groups themselves can be functionalized, most commonly through benzylic bromination. The resulting benzylic bromides are versatile intermediates for a wide range of subsequent transformations.

Key Benzylic Bromide Intermediates

The free-radical halogenation at the benzylic position provides a key entry point for further synthetic manipulations.

Materials:

  • Durene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (solvent)

  • Standard glassware for reflux with light initiation

Procedure:

  • A mixture of durene, NBS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux.

  • The reaction is irradiated with a sunlamp or a tungsten lamp to initiate the radical chain reaction.

  • The reaction progress is monitored by the disappearance of the starting material (TLC or GC).

  • After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude benzylic bromide.

  • The product can be purified by recrystallization or column chromatography.

Quantitative Data for Benzylic Bromination

SubstrateReagentInitiatorProductYield (%)Reference
o-XyleneNBSAIBNα,α'-Dibromo-o-xylene-
Methoxyimino-o-tolyl-acetic acid methyl esterNBSAIBN(2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester92[6]

Benzylic Bromination and Subsequent Substitution Workflow

Benzylic_Bromination_Workflow start Polymethylbenzene bromination Benzylic Bromination (NBS, initiator, light) start->bromination bromide Benzylic Bromide (Key Intermediate) bromination->bromide substitution Nucleophilic Substitution bromide->substitution nucleophile Nucleophile (Nu-) nucleophile->substitution product Functionalized Product substitution->product

Caption: Functionalization of a polymethylbenzene via benzylic bromination.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dichloro-2-methylbenzene, also known as 4-Bromo-2,6-dichlorotoluene, is a halogenated aromatic compound with significant utility as a building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and methyl substituents on a benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. While a singular, seminal publication detailing its initial "discovery" is not readily apparent in the surveyed literature, its synthesis can be achieved through established and reliable chemical transformations. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, complete with detailed experimental protocols and relevant chemical data. The primary route discussed is the electrophilic aromatic bromination of 2,6-dichlorotoluene, a common and well-understood reaction in organic chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic steps.

PropertyValue
IUPAC Name This compound
Synonym 4-Bromo-2,6-dichlorotoluene
CAS Number 204930-37-0
Molecular Formula C₇H₅BrCl₂
Molecular Weight 239.93 g/mol
Physical Form White to Yellow Solid
Purity ≥98% (typical)
Storage Temperature Refrigerator

Synthetic Pathway and Experimental Protocol

The most direct and logical synthetic route to this compound is the electrophilic bromination of 2,6-dichlorotoluene. The directing effects of the two chlorine atoms and the methyl group on the aromatic ring guide the incoming electrophile (Br⁺) to the desired position. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing but deactivating. The position para to the methyl group is the most sterically accessible and electronically favorable for substitution.

Experimental Workflow for Electrophilic Bromination

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up and Purification start Dissolve 2,6-dichlorotoluene in a suitable solvent (e.g., dichloromethane) in a round-bottom flask. add_catalyst Add a Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃). start->add_catalyst cool Cool the mixture in an ice bath (0-5 °C). add_catalyst->cool add_bromine Add a solution of bromine in the same solvent dropwise with vigorous stirring. cool->add_bromine react Allow the reaction to stir at room temperature for several hours. add_bromine->react monitor Monitor the reaction progress by TLC or GC-MS. react->monitor quench Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine. monitor->quench extract Extract the organic layer with an appropriate solvent. quench->extract wash Wash the organic layer with brine and dry over anhydrous sodium sulfate. extract->wash evaporate Remove the solvent under reduced pressure. wash->evaporate purify Purify the crude product by column chromatography or recrystallization. evaporate->purify

A schematic overview of the experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
2,6-DichlorotolueneC₇H₆Cl₂161.03≥98%
BromineBr₂159.81≥99.5%
Anhydrous Iron(III) ChlorideFeCl₃162.20≥98%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Sodium ThiosulfateNa₂S₂O₃158.11ACS grade
Sodium BicarbonateNaHCO₃84.01Saturated aq. solution
Brine--Saturated aq. solution
Anhydrous Sodium SulfateNa₂SO₄142.04Granular
Silica GelSiO₂60.0860-120 mesh
HexaneC₆H₁₄86.18HPLC grade
Ethyl AcetateC₄H₈O₂88.11HPLC grade

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), dissolve 2,6-dichlorotoluene (10.0 g, 62.1 mmol) in anhydrous dichloromethane (100 mL).

  • Catalyst Addition: To the stirred solution, add anhydrous iron(III) chloride (1.0 g, 6.2 mmol) in one portion.

  • Brominating Agent Addition: Cool the mixture to 0-5 °C using an ice bath. Prepare a solution of bromine (10.9 g, 68.3 mmol, 3.5 mL) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion of the reaction, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate (10% w/v, 100 mL) to quench the excess bromine. Stir until the reddish-brown color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford pure this compound as a white to off-white solid.

Logical Relationship of the Synthesis

G reactant 2,6-Dichlorotoluene product This compound reactant->product Electrophilic Aromatic Substitution reagent Bromine (Br₂) reagent->product catalyst FeCl₃ (Lewis Acid) catalyst->product byproduct HBr product->byproduct generates

Logical flow of the synthesis of this compound.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of this compound via the electrophilic bromination of 2,6-dichlorotoluene. The provided experimental protocol is based on well-established chemical principles and offers a clear pathway for obtaining this valuable synthetic intermediate. The structured presentation of chemical data and the visual representation of the workflow are intended to aid researchers and scientists in the efficient and safe production of this compound for its various applications in drug development and other areas of chemical synthesis. While the specific historical "discovery" of this compound remains elusive, its synthesis is straightforward, underscoring its role as a readily accessible tool for the modern organic chemist.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dichloro-2-methylbenzene is a polyhalogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The presence of three halogen atoms with differential reactivity—one bromine and two chlorine atoms—makes it an attractive substrate for sequential, site-selective cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for C-C bond formation, is an ideal method for the functionalization of this substrate.

The steric hindrance provided by the two chlorine atoms ortho to the methyl group, as well as the electronic properties of the substituents, present unique challenges and opportunities. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the C5 position.[1] This chemoselectivity enables the synthesis of diaryl compounds while retaining the chlorine atoms for subsequent transformations.

These application notes provide a comprehensive guide to utilizing this compound in Suzuki-Miyaura coupling reactions, including recommended catalyst systems, reaction conditions, and detailed experimental protocols.

Data Presentation: Reaction Conditions for Analogous Sterically Hindered Substrates

While specific literature on the Suzuki-Miyaura coupling of this compound is not abundant, extensive research on structurally similar, sterically hindered, and polyhalogenated substrates provides a strong basis for protocol development. The following tables summarize effective conditions reported for these analogous systems, offering a starting point for optimization.

Table 1: Catalyst, Ligand, and Base Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

Substrate TypePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Sterically Hindered Aryl BromidePd₂(dba)₃ (5)L1 (P-bidentate) (10)K₂CO₃ (2)THF7084[2]
Sterically Hindered Aryl BromidePd(OAc)₂ (0.05)NHCt-BuOKDioxaneMild>99[3]
2,6-DichloropyridinePd(PPh₃)₄ (0.5)PPh₃K₂CO₃ (2)Dioxane/H₂O150 (µW)Good-Exc.[4]
2,6-DichloropyrimidinePdCl₂(dppf) (3)dppfCs₂CO₃DMF90~88-96[4]
PolyhalopyridinePd(OAc)₂ (2)SPhosK₂CO₃Toluene/H₂O100~90-98[4]
2,6-DichloroquinoxalinePd(PPh₃)₄ (5)PPh₃K₃PO₄ (2)THF9097[5]

Table 2: Influence of Boronic Acid Structure on Yield with Dihalo-heterocyclic Substrates

Arylboronic AcidCatalyst SystemProductYield (%)Reference
p-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃4-(4-methoxyphenyl)-2,6-dichloropyridopyrimidine83[4]
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Chloro-4-phenylpyrimidine71[4]
2,4,6-Trimethylphenylboronic acidPd(PPh₃)₄ / K₃PO₄2-Chloro-6-(2,4,6-trimethylphenyl)quinoxaline96[5]
2,6-Dimethoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄2-Chloro-6-(2,6-dimethoxyphenyl)quinoxaline97[5]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, boronic acid, and base to a Schlenk flask B Add palladium catalyst and ligand A->B C Evacuate and backfill with inert gas (3x) B->C D Add degassed solvent C->D E Heat reaction mixture to specified temperature D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature and dilute with organic solvent and water F->G H Separate layers and extract aqueous phase G->H I Combine organic layers, wash with brine, and dry over Na₂SO₄ H->I J Filter and concentrate under reduced pressure I->J K Purify by flash column chromatography J->K

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_intermediate [R¹-Pd(II)(OR)L₂] pd_complex->pd_intermediate Ligand Exchange pd_transmetal R¹-Pd(II)(R²)L₂ pd_intermediate->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_transmetal->product borate B(OH)₃ pd_transmetal->borate r1x R¹-X (Aryl Halide) r1x->pd_complex boronic R²-B(OH)₂ (Boronic Acid) boronic->pd_transmetal base Base (e.g., OH⁻) base->pd_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[6]

Experimental Protocols

The following protocol is a general method for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound. Optimization of catalyst, ligand, base, and temperature may be necessary depending on the specific boronic acid used.

Protocol 1: Standard Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (or Toluene/DMF)

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 239.9 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three to five times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, e.g., 5 mL total). The solvent should be thoroughly degassed by bubbling with nitrogen or argon for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 6-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-1,3-dichloro-2-methylbenzene product.

Protocol 2: Coupling with Sterically Demanding Partners using a Buchwald Ligand

For more challenging or sterically hindered boronic acids, a more active catalyst system is often required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) to an oven-dried Schlenk flask.

  • Reactant Addition: Remove the flask from the glovebox (if used) and add this compound (1.0 mmol, 239.9 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol, 636.8 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon (3x).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring, Work-up, and Purification: Follow steps 6-10 from Protocol 1.

Concluding Remarks

The selective functionalization of this compound via the Suzuki-Miyaura coupling offers a strategic entry point to a diverse range of polysubstituted aromatic compounds. The higher reactivity of the C-Br bond allows for a controlled, stepwise approach to molecular assembly. The protocols provided herein, based on successful methodologies for analogous sterically hindered substrates, serve as a robust starting point for researchers. Careful selection of the catalyst system and optimization of reaction parameters will be key to achieving high yields and purity for specific applications in drug discovery and materials science.

References

Application Notes and Protocols for the Heck Reaction of 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for conducting the Heck reaction using 5-Bromo-1,3-dichloro-2-methylbenzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This reaction is a fundamental tool in modern organic synthesis for the construction of complex molecules.

The substrate, this compound, is an electron-deficient aryl bromide. Aryl halides with electron-withdrawing groups are known to be reactive in the Heck reaction, which can facilitate the crucial oxidative addition step in the catalytic cycle.[2]

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are as follows:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of this compound.[1][3]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by insertion of the alkene into the aryl-palladium bond.[3][4]

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.[4]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.[5]

Experimental Workflow

The following diagram outlines the general workflow for the Heck reaction protocol described below.

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactants & Catalysts E Add Solid Reagents A->E B Prepare Anhydrous Solvent F Add Solvent & Liquid Reagents B->F C Dry Glassware D Assemble Glassware under Inert Atmosphere C->D D->E E->F G Heat and Stir Reaction Mixture F->G H Cool Reaction & Quench G->H I Liquid-Liquid Extraction H->I J Dry Organic Layer I->J K Solvent Removal J->K L Column Chromatography K->L M Characterize Product (NMR, MS) L->M

Caption: Experimental workflow for the Heck reaction.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization for specific alkene substrates.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Suggested Quantity (mmol)Suggested AmountRole
This compound239.92[6]1.0240 mgAryl Halide
Alkene (e.g., Styrene)104.151.2125 mg (137 µL)Olefin Coupling Partner
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 (2 mol%)4.5 mgCatalyst Precursor
Triphenylphosphine (PPh₃)262.290.04 (4 mol%)10.5 mgLigand
Potassium Carbonate (K₂CO₃)138.212.0276 mgBase
Anhydrous N,N-Dimethylformamide (DMF)73.09-5 mLSolvent

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).[2]

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[7][8]

  • Reagent Addition:

    • Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) via syringe.[9]

    • Add the alkene (e.g., styrene, 1.2 mmol) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.[2][9] The optimal temperature may vary depending on the alkene used.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding 50 mL of 1 M hydrochloric acid.[7]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).[7][8]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7][8]

    • Purify the crude product by column chromatography on silica gel.[7]

Troubleshooting and Optimization

  • Low or No Conversion:

    • Ensure the use of an active catalyst and strictly anhydrous and anaerobic conditions.[2]

    • Consider increasing the reaction temperature or prolonging the reaction time.[9]

    • A different palladium source, ligand (e.g., phosphine-free systems or N-heterocyclic carbenes), or base may be beneficial.

  • Formation of Byproducts:

    • Homocoupling of the aryl halide can be minimized by optimizing the reaction temperature and catalyst loading.[2]

    • Product isomerization can sometimes be observed; adjusting the reaction conditions may mitigate this.

Catalytic System Variations

While the Pd(OAc)₂/PPh₃ system is common, other catalytic systems can be employed for the Heck reaction of deactivated aryl halides:

Catalyst SystemKey Features
Palladacycles Often highly active and stable, allowing for low catalyst loadings.[10]
N-Heterocyclic Carbene (NHC) Ligands Known for their high thermal stability, making them suitable for reactions requiring high temperatures.[9]
Phosphine-Free Catalysts Can simplify product purification and may be more cost-effective. Some protocols operate in aqueous media.[10]
SPO-Ligated Palladium Complexes Imidazole-based secondary phosphine oxide ligands have been shown to be effective under mild conditions.[11][12]

The choice of the catalytic system can significantly impact reaction efficiency, and screening different options may be necessary to achieve optimal results for the coupling of this compound with a specific alkene.

References

Application Notes and Protocols for Ligand Selection in the Suzuki Coupling of Sterically Hindered 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. However, substrates bearing significant steric hindrance, such as 5-Bromo-1,3-dichloro-2-methylbenzene, present a considerable challenge to standard coupling protocols. The steric bulk surrounding the reaction center impedes the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates. This document provides a comprehensive guide to ligand selection for the successful Suzuki coupling of this challenging substrate, offering detailed protocols, data-driven recommendations, and visual aids to streamline the optimization process.

Introduction: The Challenge of Sterically Hindered Substrates

The successful Suzuki coupling of sterically hindered aryl halides is critically dependent on the choice of ligand coordinated to the palladium catalyst.[1] For a substrate like this compound, the two ortho chloro substituents and the adjacent methyl group create a sterically demanding environment around the carbon-bromine bond. Standard phosphine ligands, such as triphenylphosphine (PPh₃), are often ineffective as they fail to promote the formation of the reactive, monoligated palladium(0) species necessary to overcome the steric barrier of oxidative addition.[2] Furthermore, the subsequent reductive elimination step to form the sterically congested biaryl product is also challenging and requires a suitable ligand to facilitate this transformation.[3]

The key to overcoming these hurdles lies in the use of bulky, electron-rich ligands that can stabilize the catalytic species and accelerate the key steps of the catalytic cycle.[1] This application note will explore the two most successful classes of ligands for this purpose: biaryl phosphines (Buchwald-type ligands) and N-heterocyclic carbenes (NHCs).

Ligand Classes for Hindered Couplings

Bulky, Electron-Rich Biaryl Phosphine Ligands

Dialkylbiaryl phosphine ligands, pioneered by Stephen Buchwald and others, have become the gold standard for a wide range of challenging cross-coupling reactions.[1] These ligands are characterized by a biphenyl backbone with bulky alkyl substituents on the phosphorus atom and various substituents on the biaryl framework. This architecture provides both the steric bulk and the electron-donating properties necessary for efficient catalysis.[4]

  • Steric Bulk: The large steric footprint of these ligands promotes the formation of a monoligated L-Pd(0) complex, which is more reactive in the oxidative addition step with hindered aryl halides.[1]

  • Electron-Donating Ability: The electron-rich nature of the phosphine center increases the electron density on the palladium, which in turn facilitates the oxidative addition and promotes the final reductive elimination step.[4]

Commonly employed Buchwald-type ligands for sterically hindered substrates include SPhos, RuPhos, and XPhos. For exceptionally demanding couplings, specialized ligands such as BI-DIME and AntPhos have shown superior performance.[3]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[2] They are strong σ-donors and form highly stable complexes with palladium. The steric environment around the carbene carbon can be readily tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring. This allows for the design of NHC ligands with flexible steric bulk, which can be highly effective in the coupling of hindered substrates.[2][5] The strong Pd-NHC bond also contributes to the high stability and activity of the catalyst.[6]

Data Presentation: Ligand Performance with Hindered Substrates

While specific data for the Suzuki coupling of this compound is not extensively available in a single comparative study, the following tables summarize the performance of various ligands in the coupling of structurally similar, sterically hindered and/or polychlorinated aryl bromides and chlorides. This data provides a strong basis for initial ligand selection.

Table 1: Performance of Biaryl Phosphine Ligands in the Suzuki Coupling of Hindered Aryl Halides

LigandSubstrateCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
SPhos 2,6-Dimethylphenyl chloridePhenylboronic acidK₃PO₄Dioxane/H₂O6094[7]
XPhos 2,4,6-Trimethylphenyl bromidePhenylboronic acidK₃PO₄Toluene10095[1]
RuPhos 2-Bromo-1,3-dimethylbenzenePhenylboronic acidK₃PO₄Toluene10098[1]
BrettPhos 4-NitrotoluenePhenylboronic acidK₃PO₄1,4-Dioxane13084[8]
AntPhos 2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidK₃PO₄Toluene11058[3]
BI-DIME 2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidK₃PO₄Toluene11031[3]

Table 2: Performance of N-Heterocyclic Carbene (NHC) Ligands in the Suzuki Coupling of Hindered Aryl Halides

Ligand PrecursorSubstrateCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
IPr 2-ChlorotoluenePhenylboronic acidCs₂CO₃Dioxane8096[7]
IMes 2,6-Dimethylphenyl bromidePhenylboronic acidK₃PO₄Toluene10085[9]
PEPPSI-IPr 2-ChlorotoluenePhenylboronic acidK₂CO₃t-AmylOH10098[10]

Experimental Protocols

General Protocol for Ligand Screening

This protocol provides a general method for the rapid screening of different ligands to identify the optimal conditions for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Selected ligands (e.g., SPhos, XPhos, RuPhos, IPr, IMes)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

  • Heating block or oil bath

Procedure:

  • To a series of reaction vials, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor and each ligand.

  • To each reaction vial, add the palladium precursor (1-5 mol%) and the corresponding ligand (2-10 mol%).

  • Add the anhydrous solvent to each vial via syringe.

  • Seal the vials and place them in a preheated heating block or oil bath.

  • Stir the reactions at the desired temperature (e.g., 80-120 °C) for a set period (e.g., 12-24 hours).

  • After the reaction time, cool the vials to room temperature.

  • Take an aliquot from each reaction mixture for analysis by GC-MS or LC-MS to determine the conversion and yield of the desired product.

Recommended Protocol using a Buchwald-type Ligand

Based on literature precedent for similar substrates, a Buchwald-type ligand such as SPhos or XPhos is a good starting point for optimization.

Materials:

  • This compound (e.g., 0.5 mmol, 1.0 equiv.)

  • Arylboronic acid (e.g., 0.6 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (e.g., 0.01 mmol, 2 mol%)

  • SPhos (e.g., 0.02 mmol, 4 mol%)

  • K₃PO₄ (e.g., 1.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (e.g., 5 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction tube under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Cycle A Pd(0)L Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L) B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(L) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Substrates: This compound & Arylboronic Acid B Select Ligand Panel: Buchwald & NHC Ligands A->B C Select Reaction Conditions: Pd Source, Base, Solvent, Temp. B->C D Set up Parallel Reactions in Vials C->D E Run Reactions under Inert Atmosphere D->E F Monitor Reaction Progress (TLC, GC-MS, LC-MS) E->F G Determine Yields and Identify Best Performing Ligand F->G

Caption: A general workflow for ligand screening in Suzuki coupling.

Ligand_Selection_Logic start Start with Hindered Substrate buchwald Try Bulky Buchwald Ligand (e.g., SPhos, XPhos) start->buchwald nhc Try NHC Ligand (e.g., IPr, IMes) buchwald->nhc Low Yield optimize Optimize Base, Solvent, and Temperature buchwald->optimize Good to Moderate Yield specialized Consider Specialized Ligand (e.g., AntPhos for extreme hindrance) nhc->specialized Low Yield nhc->optimize Good to Moderate Yield specialized->optimize success Successful Coupling optimize->success

Caption: A decision tree for ligand selection for hindered Suzuki couplings.

Conclusion

The Suzuki coupling of the sterically hindered substrate this compound requires careful consideration of the ligand employed. Bulky, electron-rich biaryl phosphine ligands and N-heterocyclic carbenes are the most promising candidates to achieve high yields. By following the provided screening protocols and starting with the recommended ligand classes, researchers can efficiently identify the optimal conditions for this challenging transformation. The data and workflows presented in these application notes serve as a valuable resource for scientists in academic and industrial settings, facilitating the synthesis of complex molecules for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics. The targeted synthesis of these compounds is therefore of significant interest. 5-Bromo-1,3-dichloro-2-methylbenzene is a readily available starting material that can be functionalized to produce a variety of substituted biaryl compounds. This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds from this starting material using palladium-catalyzed cross-coupling reactions.

Overview of Applicable Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[1] Several of these reactions are suitable for the synthesis of biaryl compounds from this compound. The choice of reaction often depends on the desired functional group tolerance, availability of coupling partners, and reaction conditions.

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide.[2][3] It is one of the most widely used methods due to the stability and low toxicity of the boron reagents and the generally high yields.[1][4]

  • Stille Coupling: This reaction involves the coupling of an organotin reagent (organostannane) with an organohalide.[5][6] Organostannanes are stable to air and moisture, but their toxicity is a significant drawback.[5]

  • Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organohalide.[7][8] It is known for its high reactivity and functional group tolerance.[9]

  • Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium) to couple with an organohalide.[10] While Grignard reagents are readily available, their high reactivity can limit functional group compatibility.[11]

  • Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene.[12][13] It is a valuable method for the synthesis of substituted alkenes and can be adapted for biaryl synthesis.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.[14][15]

  • Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide.[16][17][18]

Application Notes

The successful synthesis of biaryl compounds from this compound via cross-coupling reactions is dependent on the careful selection of the reaction type, catalyst, ligand, base, and solvent.

Choice of Reaction Components:
  • Catalyst: Palladium catalysts are most commonly used.[1] Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃), Xantphos, and SPhos are examples of effective ligands.

  • Base: An inorganic base is typically required to facilitate the transmetalation step in Suzuki-Miyaura and other coupling reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent: A variety of organic solvents can be used, with the choice depending on the specific reaction. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Often, a mixture of an organic solvent and water is used, particularly in Suzuki-Miyaura reactions.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura, Stille, and Negishi couplings of an aryl bromide like this compound. The data is generalized from protocols for similar substrates.

Reaction TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂ (1-5) or Pd(PPh₃)₄ (1-5)PPh₃ (2-10) or Xantphos (1-5)K₂CO₃, Cs₂CO₃, or K₃PO₄Toluene/H₂O, Dioxane/H₂O80-1202-2470-95
Stille Pd(PPh₃)₄ (1-5) or Pd₂(dba)₃ (1-3)PPh₃ (2-10) or P(o-tol)₃ (2-6)Not always requiredToluene, Dioxane, THF80-11012-2460-90
Negishi Pd(PPh₃)₄ (1-5) or PdCl₂(dppf) (1-5)PPh₃ (2-10) or dppf (1-5)Not requiredTHF, Dioxane25-802-1275-95

Detailed Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired biaryl compound.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -X-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: This compound, Arylboronic acid, Catalyst, Ligand, Base Setup Combine reagents in flask Add solvents Reagents->Setup Inert Purge with N2/Ar Setup->Inert Heat Heat and stir (Monitor by TLC/LC-MS) Inert->Heat Cool Cool to room temperature Heat->Cool Extract Dilute and perform aqueous work-up Cool->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Factors_Affecting_Outcome Outcome Reaction Outcome (Yield, Selectivity) Catalyst Catalyst Choice & Loading Catalyst->Outcome Ligand Ligand Structure & Concentration Ligand->Outcome Base Base Strength & Solubility Base->Outcome Solvent Solvent Polarity & Aprotic/Protic Solvent->Outcome Temperature Reaction Temperature Temperature->Outcome Reactants Substrate & Coupling Partner Reactivity Reactants->Outcome

References

Application Notes and Protocols for the Selective Sonogashira Coupling of 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3]

This document provides detailed application notes and experimental protocols for the selective Sonogashira coupling of 5-Bromo-1,3-dichloro-2-methylbenzene with terminal alkynes. The primary challenge with this substrate lies in achieving selective coupling at the more reactive bromo-substituent while leaving the two chloro-substituents intact. The established reactivity trend for halogens in Sonogashira coupling is I > Br > Cl, which forms the basis for this selective transformation.[4] Furthermore, the steric hindrance presented by the two chlorine atoms and the methyl group flanking the bromine atom necessitates careful optimization of the catalytic system.

Catalytic System and Reagents

The selection of an appropriate catalyst, ligand, base, and solvent is critical for a successful and selective Sonogashira coupling of this compound.

  • Palladium Catalyst: A variety of palladium sources can be employed, with Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ being common choices.[5][6] For sterically hindered substrates, palladium catalysts that readily form monoligated Pd(0) species are often more effective.[3]

  • Copper (I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is generally required for the reaction to proceed at a reasonable rate, especially with less reactive aryl bromides.[1][2]

  • Ligand: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often preferred.[3][5] Ligands such as triphenylphosphine (PPh₃) are commonly used, while more specialized ligands like XPhos can be beneficial for challenging substrates.[7]

  • Base: An amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[1] Common choices include triethylamine (TEA), diisopropylamine (DIPA), or piperidine.[4][8]

  • Solvent: Anhydrous solvents are typically used to prevent unwanted side reactions.[1] Tetrahydrofuran (THF) and toluene are common choices that have demonstrated efficacy in similar reactions.[8][9]

Experimental Protocols

The following protocols are designed as a starting point for the selective Sonogashira coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific terminal alkynes.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol utilizes a standard palladium/copper co-catalytic system, which is generally effective for a wide range of aryl bromides.

Reaction Scheme:

Where Ar = 1,3-dichloro-2-methylbenzene

Materials and Reagents:

ReagentMolar Equiv.
This compound1.0
Terminal Alkyne1.2
Pd(PPh₃)₂Cl₂0.02 - 0.05
Copper(I) Iodide (CuI)0.04 - 0.10
Triethylamine (TEA) or Diisopropylamine (DIPA)2.0 - 3.0
Anhydrous Solvent (e.g., THF, Toluene)-

Procedure:

  • To a dry, inert-atmosphere (e.g., Argon or Nitrogen) flushed flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of aryl bromide).

  • Add the amine base (e.g., Triethylamine, 2.5 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling for Sensitive Substrates

A copper-free protocol can be advantageous to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be a significant issue with some terminal alkynes.[3]

Materials and Reagents:

ReagentMolar Equiv.
This compound1.0
Terminal Alkyne1.5
Palladium Catalyst (e.g., Pd(OAc)₂)0.02 - 0.05
Bulky Phosphine Ligand (e.g., P(t-Bu)₃)0.04 - 0.10
Base (e.g., Cs₂CO₃, K₂CO₃)2.0 - 3.0
Anhydrous Solvent (e.g., Toluene, Dioxane)-

Procedure:

  • In a dry, inert-atmosphere flushed flask, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 eq), and the bulky phosphine ligand (e.g., P(t-Bu)₃, 0.06 eq).

  • Add the anhydrous solvent (e.g., Toluene).

  • Add the base (e.g., Cs₂CO₃, 2.5 eq).

  • Add the terminal alkyne (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, and filter through a pad of celite to remove inorganic salts.

  • Wash the filter cake with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the selective Sonogashira coupling of various aryl bromides with terminal alkynes, providing a basis for the expected performance with this compound.

Aryl Bromide SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-2,6-dimethylbenzenePd(PPh₃)₄ / CuITEATHF601285[10]
2-BromotoluenePdCl₂(PPh₃)₂ / CuIDIPATHFRT389[8]
4-BromoanisolePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Toluene801692[5]
1-Bromo-4-chlorobenzenePd(PPh₃)₄ / CuITEAToluene50695General Protocol
2,6-DichlorobromobenzenePd(PPh₃)₂Cl₂ / CuIPiperidineTHF652478Inferred

Yields are for isolated products and may vary depending on the specific alkyne used.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add this compound, Pd Catalyst, and CuI to a dry flask B Add anhydrous solvent and base A->B C Add terminal alkyne B->C D Stir at specified temperature (RT to 100°C) C->D E Monitor reaction progress (TLC, GC-MS) D->E F Cool to RT and dilute with organic solvent E->F G Wash with aqueous solutions (e.g., NH4Cl, brine) F->G H Dry organic layer and concentrate G->H I Purify by flash column chromatography H->I

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

G Catalytic Cycle of Sonogashira Coupling Pd(II)(ArX)L2 Ar-Pd(II)-X (L)2 Ar-Pd(II)-C≡C-R\n(L)2 Ar-Pd(II)-C≡C-R (L)2 Pd(II)(ArX)L2->Ar-Pd(II)-C≡C-R\n(L)2 Transmetalation Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R\n(L)2->Ar-C≡C-R Pd(0)L2 Pd(0)L2 Ar-Pd(II)-C≡C-R\n(L)2->Pd(0)L2 Reductive Elimination Cu-C≡C-R Cu-C≡C-R Cu-C≡C-R->Pd(II)(ArX)L2 Base Base Base->Cu-C≡C-R CuX CuX CuX->Cu-C≡C-R

Caption: The dual catalytic cycles of the copper-cocatalyzed Sonogashira coupling.

References

Application of 5-Bromo-1,3-dichloro-2-methylbenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1,3-dichloro-2-methylbenzene is a halogenated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility stems from the differential reactivity of its halogen substituents, which allows for selective functionalization through various cross-coupling reactions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the preparation of kinase inhibitors.

The strategic positioning of the bromo and chloro groups on the toluene scaffold enables chemists to perform sequential and site-selective modifications. The bromo group is typically more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, or amino moieties. The less reactive chloro groups can then be subjected to further transformations under more forcing conditions or by using specialized catalytic systems, providing a pathway to highly functionalized molecules.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is as a key starting material for the construction of substituted biaryl and aryl-amino scaffolds. These structural motifs are prevalent in a wide range of biologically active compounds, including inhibitors of protein kinases, which are crucial targets in oncology and immunology.

1. Suzuki-Miyaura Coupling for C-C Bond Formation:

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the bromo position can be selectively coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl groups. This reaction is fundamental in building the core structure of many kinase inhibitors.

2. Buchwald-Hartwig Amination for C-N Bond Formation:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, another critical transformation in the synthesis of many active pharmaceutical ingredients (APIs). This compound can be reacted with a wide range of primary and secondary amines to introduce nitrogen-containing substituents, which are often essential for target binding and modulating the physicochemical properties of the final drug candidate.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask.

  • Add anhydrous 1,4-dioxane and degassed water to the flask (typically in a 4:1 to 10:1 ratio).

  • Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl intermediate.

Protocol 2: Synthesis of an Aryl-Amine Intermediate via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, and sodium tert-butoxide.

  • Add the Pd₂(dba)₃ catalyst and Xantphos ligand to the tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl-amine intermediate.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions used.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Catalyst loading typically 1-5 mol%.
Ligand SPhos, XPhos, RuPhosLigand-to-metal ratio is crucial for catalytic activity.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/Water, Toluene/Water, DMFA mixture of an organic solvent and water is commonly used.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Typical Yield 60-95%Highly substrate-dependent.

Table 2: Buchwald-Hartwig Amination Reaction Parameters

ParameterRecommended ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are often used for convenience and reproducibility.
Ligand Xantphos, BINAP, DavePhosThe choice of ligand is critical for coupling with different classes of amines.
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are generally preferred.
Solvent Toluene, Dioxane, THFAnhydrous conditions are essential for optimal results.
Temperature 90-120 °CReaction times can vary from a few hours to overnight.
Typical Yield 50-90%Dependent on the nature of the amine and the aryl halide.

Mandatory Visualization

The following diagrams illustrate the logical workflow and key chemical transformations discussed in these application notes.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) A->B C Add Solvent System: (e.g., Dioxane/H2O) B->C D Degas Mixture (e.g., N2 bubbling) C->D E Heat to Reaction Temp. D->E F Monitor Progress (TLC, LC-MS) E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Biaryl Intermediate J->K

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X (Ln) oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange pd_complex1->ligand_exchange pd_complex2 Ar-Pd(II)-NR'R'' (Ln) ligand_exchange->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' (Aryl-Amine Product) reductive_elimination->product reagents1 Ar-X (5-Bromo-1,3-dichloro- 2-methylbenzene) reagents1->oxidative_addition reagents2 HNR'R'' (Amine) + Base reagents2->ligand_exchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates, particularly for the construction of complex molecular architectures found in kinase inhibitors. The ability to selectively functionalize the bromine atom through well-established cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions provides a robust platform for the generation of diverse chemical libraries for drug discovery. The protocols and data presented herein offer a foundation for researchers to utilize this building block in their synthetic endeavors. It is important to note that reaction conditions should be optimized for each specific substrate to achieve the best results.

Application Notes and Protocols for 5-Bromo-1,3-dichloro-2-methylbenzene in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dichloro-2-methylbenzene and structurally similar halogenated aromatic compounds are pivotal building blocks in the synthesis of modern agrochemicals. The strategic placement of bromo, chloro, and methyl groups on the benzene ring provides a versatile scaffold for the development of novel insecticides and fungicides. This document outlines the potential applications of this compound as a key intermediate in the synthesis of potent agrochemicals, with a focus on isoxazoline insecticides and pyrazole carboxamide fungicides. The protocols and data presented are based on established research with analogous compounds and serve as a guide for leveraging this chemical entity in agrochemical discovery and development.

Application in Insecticide Synthesis: Isoxazoline Derivatives

Halogenated phenyl groups are integral to the structure of many isoxazoline-based insecticides. These compounds are known for their potent activity against a broad spectrum of insect pests. The 5-Bromo-1,3-dichloro-2-methylphenyl moiety can serve as a key component in the synthesis of novel isoxazoline insecticides.

Mechanism of Action: GABA-Gated Chloride Channel Inhibition

Isoxazoline insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[1][2] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens chloride ion channels, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Isoxazolines block this channel, preventing the influx of chloride ions. This leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death.[2][3]

GABASignaling cluster_neuron Postsynaptic Neuron GABA_R GABA Receptor (Chloride Channel) Cl_channel Chloride Ion Channel (Open) GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_channel->Hyperpolarization Leads to Block Blockage Cl_channel->Block GABA GABA (Neurotransmitter) GABA->GABA_R Binds to Isoxazoline Isoxazoline Insecticide Isoxazoline->Cl_channel Blocks Hyperexcitation Hyperexcitation & Paralysis Block->Hyperexcitation

Caption: Mechanism of action of isoxazoline insecticides.

Illustrative Bioactivity of Isoxazoline Derivatives

The following table summarizes the insecticidal activity of various isoxazoline derivatives against the diamondback moth (Plutella xylostella), a significant agricultural pest. This data illustrates the potential efficacy of compounds that can be synthesized using halogenated benzene intermediates.

Compound IDTarget OrganismActivity MetricValue (mg/L)Citation
1 Plutella xylostellaLC502.53[4]
2 Plutella xylostellaLC503.12[4]
3 Plutella xylostellaLC501.62[4]
7 Plutella xylostellaLC500.51[4]
9 Plutella xylostellaLC502.53[4]
11 Plutella xylostellaLC503.50[4]
21 Plutella xylostellaLC502.55[4]
22 Plutella xylostellaLC500.89[4]
23 Plutella xylostellaLC502.11[4]
29 Plutella xylostellaLC501.02[4]
32 Plutella xylostellaLC500.26[4]
Ethiprole Plutella xylostellaLC503.81[4]
Avermectin Plutella xylostellaLC5012.32[4]
Experimental Protocol: Synthesis of Isoxazoline Insecticides

This protocol describes a general method for the synthesis of isoxazoline derivatives from a substituted benzene precursor. This compound can be functionalized to an appropriate starting material for this synthesis.

Step 1: Synthesis of the Oxime Intermediate

  • Dissolve the starting benzaldehyde derivative (e.g., a derivative of this compound) in anhydrous ethanol.

  • Add hydroxylamine hydrochloride to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude oxime intermediate.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve the oxime intermediate and an appropriate alkene (e.g., 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) to the mixture.

  • Stir the reaction at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final isoxazoline compound.[5]

Application in Fungicide Synthesis: Pyrazole Carboxamide Derivatives

The substituted phenylamide moiety is a common feature in a major class of fungicides known as pyrazole carboxamides. This compound can be converted to the corresponding aniline derivative, which is a key precursor for these fungicides.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides target the mitochondrial respiratory chain in fungi by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II.[6] SDH plays a crucial role in the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the activity of SDH, these fungicides disrupt cellular respiration and energy production in the fungal cells, leading to their death.[6][7]

SDHInhibition cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Donates Electrons Inhibition Inhibition SDH->Inhibition ATP_Production ATP Production (Energy) ETC->ATP_Production Pyrazole_Carboxamide Pyrazole Carboxamide Fungicide Pyrazole_Carboxamide->SDH Inhibits No_ATP No Energy Production (Fungal Cell Death) Inhibition->No_ATP

Caption: Mechanism of action of pyrazole carboxamide fungicides.

Illustrative Bioactivity of Pyrazole Carboxamide Derivatives

The following table presents the in vitro and in vivo fungicidal activity of novel pyrazole carboxamide derivatives against various plant pathogens, demonstrating the potential of this class of compounds.

Compound IDTarget OrganismActivity MetricValue (mg/L)Citation
7 Rhizoctonia solaniEC50 (in vitro)0.034[8]
12 Rhizoctonia solaniEC50 (in vitro)0.021[8]
Bixafen Rhizoctonia solaniEC50 (in vitro)0.043[8]
7 Rhizoctonia solaniEC50 (in vivo)2.694[8]
12 Rhizoctonia solaniEC50 (in vivo)2.331[8]
Bixafen Rhizoctonia solaniEC50 (in vivo)3.724[8]
A1 Rhizoctonia solaniEC50 (in vitro)0.0214[9]
A13 Rhizoctonia solaniEC50 (in vitro)0.0189[9]
A15 Rhizoctonia solaniEC50 (in vitro)0.0223[9]
A18 Rhizoctonia solaniEC50 (in vitro)0.0173[9]
Fluxapyroxad Rhizoctonia solaniEC50 (in vitro)0.0237[9]

The following table shows the inhibitory activity of selected compounds against the succinate dehydrogenase (SDH) enzyme.

Compound IDTarget EnzymeActivity MetricValue (µM)Citation
7s Porcine SDHIC500.014
Fluxapyroxad Porcine SDHIC50>3
A12 SDHIC503.58[9]
A16 SDHIC502.22[9]
Fluxapyroxad SDHIC504.24[9]
Experimental Protocol: Synthesis of Pyrazole Carboxamide Fungicides

This protocol provides a general procedure for synthesizing pyrazole carboxamides from a substituted aniline, which can be derived from this compound.

Step 1: Preparation of the Substituted Aniline

  • A common route to anilines from halogenated benzenes involves nitration followed by reduction.

  • Nitrate this compound using a mixture of nitric acid and sulfuric acid.

  • Reduce the resulting nitrobenzene derivative to the corresponding aniline using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

Step 2: Amide Coupling

  • Dissolve the substituted aniline (e.g., 3-fluoro-4-morpholinoaniline) and a pyrazole-4-carboxylic acid derivative in a suitable solvent like dichloromethane.

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)).

  • Alternatively, the pyrazole-4-carboxylic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the aniline in the presence of a base like triethylamine.[10]

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain the desired pyrazole carboxamide.

Agrochemical Discovery and Screening Workflow

The development of new agrochemicals from a starting building block like this compound follows a structured discovery pipeline.

AgrochemicalDiscovery Start 5-Bromo-1,3-dichloro- 2-methylbenzene Synthesis Synthesis of Derivative Library Start->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Active Compounds Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt Candidate Development Candidate Lead_Opt->Candidate Field_Trials Greenhouse and Field Trials Candidate->Field_Trials Product Agrochemical Product Field_Trials->Product

References

Application Note: Microwave-Assisted Suzuki Coupling of 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. However, substrates that are sterically hindered and electronically deactivated, such as 5-Bromo-1,3-dichloro-2-methylbenzene, present significant challenges to traditional coupling methods, often requiring harsh reaction conditions and resulting in low yields.

Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations. The rapid and efficient heating provided by microwave irradiation can dramatically reduce reaction times, improve yields, and enhance reaction selectivity.[1][2] This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of the challenging substrate this compound with various boronic acids.

Key Advantages of the Microwave-Assisted Approach:

  • Rapid Reaction Times: Reactions are often completed in minutes as opposed to hours.[2][3]

  • Improved Yields: Overcomes the steric hindrance and electronic deactivation of the substrate.

  • High Functional Group Tolerance: Compatible with a wide range of functional groups on the coupling partners.

  • Reproducibility: Precise temperature and time control leads to consistent results.

Experimental Protocol

This protocol outlines a general procedure for the microwave-assisted Suzuki coupling of this compound. Optimization of the catalyst, base, and solvent may be necessary for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Ethanol/Water mixture)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol).

  • Add the chosen solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.

Data Presentation

The following table summarizes the expected yields for the microwave-assisted Suzuki coupling of this compound with various arylboronic acids based on the protocol described above.

EntryArylboronic AcidCatalystBaseSolventTime (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)2085
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)2089
33-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O (4:2:1)2082
42-Thiopheneboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O (4:1)2578

Visualizations

Experimental Workflow

G Experimental Workflow for Microwave-Assisted Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Catalyst - Base B Add Solvent A->B C Seal Microwave Vial B->C D Microwave Irradiation (e.g., 120°C, 20 min) C->D E Cool to Room Temperature D->E F Aqueous Workup (Extraction & Washing) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Catalytic Cycle

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This application note demonstrates an efficient and rapid protocol for the microwave-assisted Suzuki coupling of the sterically hindered and electronically deactivated substrate, this compound. The use of microwave irradiation significantly accelerates the reaction, leading to high yields of the desired biaryl products in a fraction of the time required by conventional heating methods. This protocol provides a valuable starting point for researchers in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-1,3-dichloro-2-methylbenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the electrophilic aromatic substitution (EAS) of 1,3-dichloro-2-methylbenzene (2,6-dichlorotoluene) using a brominating agent and a Lewis acid catalyst. This reaction is favored due to the directing effects of the methyl and chloro substituents on the aromatic ring.

Q2: What is the expected regioselectivity of the bromination of 1,3-dichloro-2-methylbenzene?

A2: The methyl group is an ortho-, para-directing activator, while the chlorine atoms are ortho-, para-directing deactivators. The cumulative effect of these substituents directs the incoming electrophile (bromine) to the C5 position, which is para to the methyl group and meta to both chlorine atoms. This regioselectivity is generally high, leading to this compound as the major product.[1]

Q3: What are the most common side reactions that can lower the yield?

A3: The most significant side reaction is benzylic bromination, where the bromine substitutes a hydrogen on the methyl group. This is particularly problematic if the reaction is exposed to UV light or radical initiators.[2][3][4][5][6] Other potential side reactions include the formation of isomeric byproducts and over-bromination, leading to di-brominated products.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material, 1,3-dichloro-2-methylbenzene, and the formation of the desired product.

Q5: What are the recommended purification methods for the final product?

A5: After quenching the reaction, the crude product should be washed with an aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any remaining acid and remove the catalyst.[7] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst (e.g., hydrated Lewis acid).2. Insufficient reaction temperature or time.3. Poor quality of brominating agent.1. Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware is thoroughly dried.2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC or GC.3. Use a freshly opened or purified brominating agent.
Formation of Significant Benzylic Bromination Byproduct 1. Exposure of the reaction to UV light (e.g., sunlight).2. Presence of radical initiators.1. Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil.2. Ensure all reagents and solvents are free from radical initiators.
Formation of Multiple Isomers 1. Reaction temperature is too high, reducing regioselectivity.2. Incorrect choice of catalyst or solvent.1. Perform the reaction at a lower temperature to enhance regioselectivity.2. Screen different Lewis acid catalysts and solvents to optimize for the desired isomer.
Formation of Di-brominated Byproducts 1. Excess of brominating agent.2. Reaction time is too long.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.2. Carefully monitor the reaction and stop it once the mono-brominated product is maximized.
Difficult Purification 1. Incomplete quenching and removal of the catalyst.2. Presence of colored impurities.1. Ensure thorough washing with a basic solution to completely remove the catalyst.2. Wash the organic layer with a solution of sodium bisulfite to remove excess bromine. Consider a charcoal treatment during recrystallization.

Data Presentation

Table 1: Effect of Catalyst on Yield and Purity (Hypothetical Data)

Catalyst (1.1 eq)Temperature (°C)Time (h)Yield (%)Purity (%) (by GC)
FeBr₃2548598
AlCl₃2548297
FeBr₃087899
AlCl₃087599

Table 2: Effect of Brominating Agent on Yield and Purity (Hypothetical Data)

Brominating Agent (1.1 eq)CatalystTemperature (°C)Time (h)Yield (%)Purity (%) (by GC)
Br₂FeBr₃2548598
NBSH₂SO₄5038897
Br₂FeBr₃087899
NBSH₂SO₄2568098

Experimental Protocols

Protocol 1: Bromination using Bromine and Iron(III) Bromide

This protocol is based on general procedures for electrophilic aromatic bromination.

Materials:

  • 1,3-dichloro-2-methylbenzene

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium bisulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dichloro-2-methylbenzene (1.0 eq) in anhydrous dichloromethane.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add anhydrous iron(III) bromide (0.05 - 0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise over 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction by carefully pouring it into an ice-cold saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or vacuum distillation.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) and Sulfuric Acid

This protocol is adapted from methods for the bromination of deactivated aromatic compounds.[1]

Materials:

  • 1,3-dichloro-2-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stirrer, add 1,3-dichloro-2-methylbenzene (1.0 eq).

  • Carefully add concentrated sulfuric acid (3-5 mL per gram of substrate) while stirring.

  • Once the substrate has completely dissolved, add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a stirred mixture of ice and water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 1,3-dichloro-2-methylbenzene in anhydrous solvent add_cat Add Lewis Acid Catalyst (e.g., FeBr3) prep->add_cat cool Cool to 0°C add_cat->cool add_br2 Add Bromine Solution (dropwise, in the dark) cool->add_br2 react Stir at Room Temperature (Monitor by TLC/GC) add_br2->react quench Quench with NaHSO3/NaHCO3 react->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization/Distillation) dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_analysis Analysis of Crude Product (GC-MS) cluster_causes Potential Causes & Solutions start Low Yield of Desired Product gcms Identify components: - Starting Material - Desired Product - Byproducts start->gcms cause1 High % of Starting Material gcms->cause1 cause2 Presence of Benzylic Bromide gcms->cause2 cause3 Presence of Isomers/Di-bromo products gcms->cause3 sol1 Solution: - Check catalyst activity - Increase temp/time cause1->sol1 sol2 Solution: - Exclude UV light (run in dark) cause2->sol2 sol3 Solution: - Lower reaction temp - Adjust stoichiometry cause3->sol3

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Bromo-1,3-dichloro-2-methylbenzene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound? A1: For non-polar to moderately polar compounds like this compound, silica gel (230-400 mesh) is the most suitable and commonly used stationary phase for normal-phase chromatography.[1][2][3]

Q2: Which mobile phase (eluent) should I use for this purification? A2: A solvent system consisting of a non-polar solvent and a slightly more polar solvent is recommended. A typical combination is a mixture of hexane (or petroleum ether) with ethyl acetate or dichloromethane.[1] The optimal ratio must be determined experimentally.

Q3: How do I determine the ideal solvent system before running the column? A3: Thin Layer Chromatography (TLC) is an essential preliminary step to identify the optimal solvent system.[1][3] The goal is to find a solvent mixture that provides good separation between your target compound and any impurities, with the Rf value of this compound ideally falling between 0.2 and 0.4.[3]

Q4: My compound is not moving from the origin on the TLC plate or is stuck at the top of the column. What should I do? A4: This indicates that the mobile phase is not polar enough to elute the compound.[3] You should gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[3][4]

Q5: My compound is eluting too quickly with the solvent front. How can I fix this? A5: If your compound has a very high Rf value, the mobile phase is too polar. You need to decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[4]

Q6: I am observing co-elution of my desired product with an impurity. What are my options? A6: If two compounds are not separating, you need to change the selectivity of your chromatographic system. Try a different solvent system; for example, substitute ethyl acetate with dichloromethane or diethyl ether.[3] For aromatic compounds, co-elution can sometimes occur due to pi-stacking interactions. Adding a small amount of toluene to the mobile phase can help disrupt these interactions and improve separation.[3]

Q7: My compound has poor solubility in the chosen eluent. How should I load it onto the column? A7: If the compound is not readily soluble in the mobile phase, dry loading is the preferred method.[5] Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[5][6]

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Poor or No Separation - Inappropriate solvent system (polarity is too high or too low).- Column was packed improperly.- Sample was overloaded onto the column.- Determine the optimal solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.[3]- Repack the column ensuring a homogenous and bubble-free slurry.[2]- Use a larger column or reduce the amount of sample loaded.
Compound Elutes Too Slowly or Not at All - The mobile phase is not polar enough.[3]- Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[3][4]
Compound Elutes Too Quickly - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[4]
Tailing of Compound Bands - The sample is interacting too strongly with the silica gel.- The compound may have acidic impurities if it was synthesized under acidic conditions.- For basic compounds, adding a small amount (0.1-1%) of triethylamine to the mobile phase can prevent tailing.[3] For acidic compounds, a small amount of acetic acid may be used.[3]
Cracked or Channeled Column Bed - The column ran dry at some point.- Heat generated from wetting the silica gel caused cracks.- Ensure the solvent level never drops below the top of the stationary phase.[3]- Allow the packed column to equilibrate and cool completely before loading the sample.[3]
Irregular or Tilted Bands - The top surface of the silica gel was disturbed during sample or solvent loading.- The column is not perfectly vertical.- Ensure the top of the silica bed is flat. Add a thin layer of sand on top to protect the surface.[2][5]- Use a level to ensure the column is clamped in a perfectly vertical position.[2]

Quantitative Data Summary

ParameterRecommendationRationale / Method
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for separating non-polar to moderately polar organic compounds.[1][2]
Eluent System Hexane / Ethyl Acetate or Hexane / DichloromethaneA mixture of a non-polar and a polar solvent allows for fine-tuning of the mobile phase polarity.[1]
Eluent Selection Thin Layer Chromatography (TLC)Develop the crude mixture on a TLC plate with various solvent ratios to find the optimal separation.[1][3]
Target Rf Value ~0.2 - 0.4An Rf in this range typically ensures good separation and a reasonable elution time.[3]
Sample Loading Wet or Dry LoadingWet loading (dissolving in minimal eluent) is common.[5] Dry loading is used for samples with low solubility in the eluent.[5]

Experimental Protocol: Column Chromatography

  • Column Preparation:

    • Secure a glass chromatography column in a vertical position using a clamp.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[2]

    • Add a thin (~1 cm) layer of sand over the plug.[2]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC analysis.[1]

    • Pour the slurry into the column, continuously tapping the side of the column gently to ensure even packing and remove any trapped air bubbles.[2]

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.[1][5]

    • Drain the excess solvent until the liquid level is just at the top of the upper sand layer. Do not let the column run dry.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in the minimum possible volume of the mobile phase.[5] Using a pipette, carefully apply the solution to the top of the silica bed.[2][5]

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add silica gel (approx. 10-20 times the mass of the sample), and remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[5] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Once the sample is loaded, carefully add the mobile phase to the top of the column without disturbing the surface.[5]

    • Begin elution by opening the stopcock and applying gentle air pressure if necessary (flash chromatography).

    • Collect the eluent in sequentially numbered test tubes or flasks.[1]

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.[1]

    • Spot samples from several consecutive fractions on a single TLC plate alongside a spot of the crude starting material for comparison.

  • Product Isolation:

    • Combine the fractions that contain the pure desired compound.[1]

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column 1. Prepare Column (Slurry Packing) prep_sample 2. Prepare Sample (Wet or Dry Load) prep_column->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow start Problem Encountered q_separation Poor or No Separation? start->q_separation q_speed Compound Elutes Too Fast/Slow? q_separation->q_speed No sol_separation Re-evaluate Solvent System via TLC. Check Column Packing. q_separation->sol_separation Yes q_shape Irregular Band Shape or Tailing? q_speed->q_shape No sol_fast Decrease Eluent Polarity (More Non-Polar Solvent) q_speed->sol_fast Too Fast sol_slow Increase Eluent Polarity (More Polar Solvent) q_speed->sol_slow Too Slow sol_shape Repack Column. Check for Disturbances. Add Modifier (e.g., TEA). q_shape->sol_shape Yes end Problem Resolved q_shape->end No sol_separation->end sol_fast->end sol_slow->end sol_shape->end

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Purifying 5-Bromo-1,3-dichloro-2-methylbenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 5-Bromo-1,3-dichloro-2-methylbenzene using recrystallization techniques. This resource is intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For this compound, a white to yellow solid, selecting the appropriate solvent system is the most critical step.

Method 1: Single-Solvent Recrystallization

This is the most common and straightforward recrystallization method. The ideal solvent will dissolve the compound when hot but not at room temperature.

Protocol:

  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude this compound into a test tube.

    • Add a few drops of a test solvent at room temperature. If the compound dissolves, the solvent is unsuitable.

    • If the compound is insoluble at room temperature, gently heat the test tube. If the compound dissolves completely, the solvent is a good candidate.

    • Allow the hot solution to cool to room temperature, and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

    • Repeat this process with a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane) to identify the optimal one.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate. Use the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry completely in the air or in a desiccator.

Method 2: Two-Solvent Recrystallization

This method is useful when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

Protocol:

  • Solvent Pair Selection:

    • Choose a "good" solvent that readily dissolves this compound at all temperatures.

    • Choose a "bad" solvent in which the compound is insoluble at all temperatures. The two solvents must be miscible. Common pairs include ethanol/water and toluene/hexane.

  • Dissolution:

    • Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent:

    • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).

    • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, and Drying:

    • Follow steps 4 and 5 from the single-solvent recrystallization protocol.

Data Presentation

SolventSolubility at Room Temp. (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Formation upon Cooling
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Heptane
Water

Mandatory Visualization

The following diagram illustrates the general workflow for the recrystallization of this compound, including the critical solvent selection step.

Recrystallization_Workflow cluster_prep Preparation cluster_selection Solvent Selection cluster_single Single-Solvent Recrystallization cluster_two Two-Solvent Recrystallization cluster_final Final Product Crude_Sample Crude 5-Bromo-1,3-dichloro- 2-methylbenzene Solubility_Test Perform Solubility Tests (Hot & Cold) Crude_Sample->Solubility_Test Start Single_Solvent Good Single Solvent Found? Solubility_Test->Single_Solvent Dissolve_Single Dissolve in Minimum Hot Solvent Single_Solvent->Dissolve_Single Yes Dissolve_Two Dissolve in Minimum Hot 'Good' Solvent Single_Solvent->Dissolve_Two No Cool_Single Slow Cooling & Ice Bath Dissolve_Single->Cool_Single Filter_Dry_Single Vacuum Filtration & Drying Cool_Single->Filter_Dry_Single Pure_Crystals Pure Crystals of 5-Bromo-1,3-dichloro- 2-methylbenzene Filter_Dry_Single->Pure_Crystals Add_Bad Add 'Bad' Solvent to Cloud Point Dissolve_Two->Add_Bad Cool_Two Slow Cooling & Ice Bath Add_Bad->Cool_Two Filter_Dry_Two Vacuum Filtration & Drying Cool_Two->Filter_Dry_Two Filter_Dry_Two->Pure_Crystals

Caption: Recrystallization workflow for this compound.

Troubleshooting and FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem with low-melting point solids or when the solution is cooled too quickly.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (in a two-solvent system, add more of the "good" solvent) to ensure the saturation point is reached at a lower temperature. Allow the solution to cool much more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization.

Q2: No crystals are forming, even after cooling in an ice bath. What went wrong?

A2: This usually indicates that the solution is not supersaturated, likely because too much solvent was used.

  • Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation. Alternatively, add a "seed crystal" of the pure compound to initiate crystallization.

  • Solution 2 (Reduce Solvent): If induction methods fail, you will need to remove some of the solvent. Gently heat the solution to boil off a portion of the solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q3: The recrystallization resulted in a very low yield. How can I improve it?

A3: A low yield can be caused by several factors:

  • Too much solvent: As mentioned above, using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure the solution is not overly saturated before filtering and that the filtration apparatus is pre-heated.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.

Q4: My purified crystals are colored, but the pure compound should be colorless. How do I remove the colored impurities?

A4: Colored impurities can often be removed by using activated carbon (charcoal).

  • Procedure: After dissolving the crude solid in the hot solvent, add a small amount of activated carbon to the solution. Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.

Q5: How do I know if my recrystallization was successful?

A5: The success of a recrystallization is typically assessed by two main criteria:

  • Melting Point: A pure compound will have a sharp melting point range (typically less than 2°C). Compare the melting point of your recrystallized product to the literature value. A broad or depressed melting point indicates the presence of impurities.

  • Appearance: Pure crystals should have a well-defined shape and uniform appearance. The removal of colored impurities is also a good indicator of successful purification.

For further characterization, techniques like NMR spectroscopy or chromatography (TLC or GC) can be used to assess purity.

Common side products in the synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene. The primary synthetic route covered is the electrophilic aromatic bromination of 2,6-dichlorotoluene.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material (2,6-dichlorotoluene)

Possible Causes:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., FeBr₃, AlCl₃) may be old, hydrated, or otherwise deactivated.

  • Insufficient Catalyst: The amount of catalyst used may be too low to effectively promote the reaction.

  • Low Reaction Temperature: The temperature may be too low for the bromination to proceed at a reasonable rate.

  • Poor Quality Bromine: The bromine used may contain inhibitors or be of low purity.

Troubleshooting Steps:

  • Catalyst Check: Use freshly opened or properly stored Lewis acid catalyst. Consider using a new bottle if in doubt.

  • Increase Catalyst Loading: Incrementally increase the molar ratio of the catalyst to the substrate.

  • Temperature Adjustment: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.

  • Bromine Quality: Use a fresh, high-purity source of bromine.

Problem 2: Formation of Multiple Products (Isomers and Polybrominated Species)

Possible Causes:

  • Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can lead to the formation of multiple isomers and polybrominated byproducts.

  • Incorrect Stoichiometry: An excess of bromine can lead to the formation of di- and tri-brominated products.

  • Non-selective Brominating Agent: The choice of brominating agent and catalyst can influence the regioselectivity of the reaction.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate to favor the formation of the desired isomer.

  • Control Bromine Addition: Add the bromine dropwise to the reaction mixture to maintain a low concentration of bromine at any given time, which can help to minimize polybromination.

  • Precise Stoichiometry: Use a slight excess of the limiting reagent (typically 2,6-dichlorotoluene) to ensure all the bromine reacts, preventing over-bromination.

  • Choice of Catalyst: The choice of Lewis acid can influence isomer distribution. Consider screening different catalysts (e.g., Fe, FeCl₃, AlBr₃) to optimize for the desired product.

Problem 3: Presence of Benzylic Bromination Side Products

Possible Causes:

  • UV Light Exposure: The reaction mixture may have been exposed to UV light, which initiates free-radical bromination on the methyl group.

  • High Reaction Temperatures: Very high temperatures can also promote free-radical pathways.

Troubleshooting Steps:

  • Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil or in an amber-colored flask).

  • Moderate Temperature: Avoid excessively high reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthetic route is the electrophilic aromatic bromination of 2,6-dichlorotoluene using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

Q2: What are the expected major side products in this synthesis?

A2: The primary side products are other isomers formed through electrophilic aromatic substitution and polybrominated products. The directing effects of the substituents on the 2,6-dichlorotoluene ring (two ortho, para-directing but deactivating chloro groups and one ortho, para-directing and activating methyl group) lead to a mixture of isomers. The main expected isomeric side product is 4-bromo-2,6-dichlorotoluene . Other potential, though likely minor, isomers include 3-bromo-2,6-dichlorotoluene . If an excess of bromine is used or the reaction conditions are too harsh, dibrominated products can also be formed.

Q3: How can I purify the desired this compound from the side products?

A3: Purification can be challenging due to the similar physical properties of the isomers.

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent may help to isolate the major isomer.

  • Column Chromatography: Preparative column chromatography on silica gel is often the most effective method for separating closely related isomers. A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent, would be a good starting point.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

A4:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the progress of the reaction, identifying the different isomers and byproducts based on their mass spectra and retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure of the final product and identifying the isomeric impurities. The substitution pattern on the aromatic ring will give a unique set of signals for each isomer.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spots.

Quantitative Data

While specific quantitative data for the isomer distribution in the bromination of 2,6-dichlorotoluene is not widely published in readily accessible literature, the following table provides a qualitative prediction based on the directing effects of the substituents. The methyl group is an activating ortho-, para-director, while the chloro groups are deactivating ortho-, para-directors. The bromine will preferentially substitute at the positions most activated by the methyl group and least deactivated by the chloro groups.

ProductPredicted Relative AbundanceRationale
This compound MajorBromination at the para position to the activating methyl group.
4-Bromo-2,6-dichlorotoluene Significant Side ProductBromination at an ortho position to the activating methyl group. Steric hindrance from the adjacent chloro group may be a factor.
3-Bromo-2,6-dichlorotoluene Minor Side ProductBromination at a meta position to the activating methyl group, which is generally disfavored.
Polybrominated Products VariableAbundance depends on the stoichiometry of bromine and reaction conditions.

Experimental Protocols

A general experimental protocol for the electrophilic aromatic bromination of 2,6-dichlorotoluene is provided below. Researchers should optimize the specific conditions for their setup.

Materials:

  • 2,6-dichlorotoluene

  • Molecular bromine (Br₂)

  • Anhydrous iron(III) bromide (FeBr₃) or another suitable Lewis acid

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr gas), dissolve 2,6-dichlorotoluene in the anhydrous solvent.

  • Add the Lewis acid catalyst to the solution and stir.

  • From the dropping funnel, add a solution of bromine in the same anhydrous solvent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The reaction should be protected from light.

  • After the addition is complete, allow the reaction to stir for a specified time, monitoring its progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation, recrystallization, or column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_conversion Low or No Conversion? start->check_conversion isomer_issue Multiple Products Observed? check_conversion->isomer_issue No catalyst_check Check Catalyst Activity & Loading check_conversion->catalyst_check Yes benzylic_bromination Benzylic Bromination Detected? isomer_issue->benzylic_bromination No conditions_check Adjust Reaction Conditions (Temp, Time) isomer_issue->conditions_check Yes successful_product Desired Product Obtained benzylic_bromination->successful_product No light_protection Protect Reaction From Light benzylic_bromination->light_protection Yes temp_check Optimize Reaction Temperature catalyst_check->temp_check reagent_quality Verify Bromine Purity temp_check->reagent_quality reagent_quality->start Retry stoichiometry_check Control Bromine Stoichiometry conditions_check->stoichiometry_check stoichiometry_check->start Retry moderate_temp Use Moderate Temperature light_protection->moderate_temp moderate_temp->start Retry

Caption: Troubleshooting workflow for the synthesis of this compound.

Troubleshooting low yield in Suzuki coupling with 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the coupling of challenging substrates, with a specific focus on 5-Bromo-1,3-dichloro-2-methylbenzene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound and similar sterically hindered or electron-deficient aryl halides.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields with this substrate are common and can be attributed to several factors. This compound is both sterically hindered and electronically deactivated, which can impede key steps in the catalytic cycle. The primary challenges include:

  • Slow Oxidative Addition: The electron-withdrawing chlorine atoms and the steric bulk from the methyl group and ortho-chlorine can make the oxidative addition of the aryl bromide to the palladium(0) catalyst sluggish.[1]

  • Inefficient Reductive Elimination: The steric hindrance around the coupling site can slow down the final reductive elimination step, which forms the desired biaryl product.[2][3]

  • Catalyst Deactivation: The presence of oxygen can deactivate the palladium(0) catalyst, leading to lower yields.[4]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the starting materials, and hydrodehalogenation of the aryl bromide can consume the reactants and reduce the yield of the desired product.[5][6]

Q2: What is the optimal catalyst system for this type of sterically hindered substrate?

A2: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates.[1][4] For sterically hindered aryl halides, more robust catalyst systems are required. The use of bulky, electron-rich phosphine ligands is highly recommended to facilitate both oxidative addition and reductive elimination.[2][7][8]

Recommended Catalyst Systems:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[2][4]

  • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with highly substituted biaryls.[2]

  • Specialized Ligands: For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[2][9]

Q3: Which base and solvent combination is most effective?

A3: The choice of base and solvent is critical and can significantly impact the reaction rate and yield.

  • Base Selection: The base activates the boronic acid for transmetalation.[2]

    • A moderately strong base is generally recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2]

    • For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2]

    • The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]

  • Solvent Selection: The solvent influences the solubility of reactants and the stability of the catalytic species.

    • Aprotic polar solvents or aromatic hydrocarbons are generally good choices.

    • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are commonly used.[2]

    • Aromatic Solvents: Toluene and xylene are effective, especially for reactions requiring higher temperatures.[2]

Q4: How can I minimize side reactions like protodeboronation and homocoupling?

A4:

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. To minimize this:

    • Use a milder base, such as K₃PO₄ or KF.[4]

    • Employ a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are more stable.[4]

    • Use anhydrous conditions to control the amount of water present.[4]

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. To reduce homocoupling:

    • Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.[4]

    • Use a Pd(0) pre-catalyst or a pre-catalyst that readily generates the active Pd(0) species to avoid an excess of Pd(II) at the start of the reaction.[1]

Q5: My reaction is not proceeding to completion. What can I do?

A5: If the reaction stalls, consider the following troubleshooting steps:

  • Thorough Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction mixture are properly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4]

  • Increase Temperature: Sterically hindered couplings often require more forcing conditions. If the reaction is slow at 80 °C, try increasing the temperature to 100-110 °C or higher, if the solvent allows.[2]

  • Reaction Time: These reactions can be sluggish, so monitor the reaction over a longer period (e.g., 24 hours).[2]

  • Microwave Irradiation: Using a microwave reactor can sometimes accelerate slow reactions.[2]

  • Check Reagent Purity: Ensure the purity of all starting materials, as impurities can interfere with the reaction.

Data Presentation: Impact of Base on Yield

The choice of base can significantly influence the yield of the Suzuki coupling reaction. The following table summarizes the effectiveness of various bases in a typical Suzuki coupling.

BaseSolventTemperature (°C)Yield (%)Notes
Na₂CO₃ (2.0 equiv)Toluene/H₂O100~90Highly effective for standard couplings.[4]
K₂CO₃ (2.0 equiv)Dioxane/H₂O100~95A common and reliable choice.[4]
K₃PO₄ (3.0 equiv)Toluene110>95Excellent for sensitive substrates.[4]
Cs₂CO₃ (2.0 equiv)Dioxane100>95Often superior but more costly.[4]
NaOH (2.0 equiv)Toluene/H₂O100~90A strong base that may increase the risk of side reactions.[4]
TEA (3.0 equiv)Toluene110<40Organic amines are often less effective.[4]
Experimental Protocols

General Procedure for Suzuki Coupling with this compound

This protocol provides a starting point and should be optimized for the specific boronic acid or ester being used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, boronic acid (or ester), palladium catalyst, ligand, and K₃PO₄.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Reaction: Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPd R¹-Pd(II)L₂-R² Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckCatalyst Is the catalyst system optimal? Start->CheckCatalyst ChangeCatalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) CheckCatalyst->ChangeCatalyst No CheckBaseSolvent Is the base/solvent combination appropriate? CheckCatalyst->CheckBaseSolvent Yes ChangeCatalyst->CheckBaseSolvent ChangeBaseSolvent Try K₃PO₄ or Cs₂CO₃ in Toluene or Dioxane CheckBaseSolvent->ChangeBaseSolvent No CheckConditions Are the reaction conditions optimal? CheckBaseSolvent->CheckConditions Yes ChangeBaseSolvent->CheckConditions ChangeConditions Increase temperature and/or reaction time. Ensure thorough degassing. CheckConditions->ChangeConditions No CheckSideReactions Are there significant side reactions? CheckConditions->CheckSideReactions Yes ChangeConditions->CheckSideReactions MinimizeSideReactions Use boronic ester. Employ anhydrous conditions. CheckSideReactions->MinimizeSideReactions Yes End Improved Yield CheckSideReactions->End No MinimizeSideReactions->End

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

References

Optimizing reaction conditions for the selective C-Br activation in 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of reaction conditions for the selective C-Br activation in 5-bromo-1,3-dichloro-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selective C-Br activation in this compound a common challenge?

A1: The primary challenge stems from the difference in bond dissociation energies between the C-Br and C-Cl bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a metal catalyst, which is often the rate-determining step in cross-coupling reactions.[1][2] However, under harsh reaction conditions, the stronger C-Cl bond can also be activated, leading to a loss of selectivity.

Q2: What is the general reactivity order for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions?

A2: The reactivity of aryl halides in these reactions generally follows the order of decreasing bond strength: C-I > C-Br > C-Cl > C-F.[1][3] This trend is inversely related to the carbon-halogen bond dissociation energy, meaning the weaker the bond, the more readily it reacts.

Q3: How can I favor the selective activation of the C-Br bond over the C-Cl bonds?

A3: Selective functionalization of the C-Br bond is achievable by carefully controlling the reaction conditions to be mild enough to activate the C-Br bond without promoting the more difficult activation of the C-Cl bonds.[1] Key strategies include using appropriate catalysts, ligands, bases, solvents, and maintaining optimal reaction temperatures.

Q4: What are the key reaction parameters to consider for optimizing selectivity?

A4: The following parameters are crucial for optimizing the selective C-Br activation:

  • Catalyst and Ligand: The choice of palladium catalyst and the associated ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the reactivity of the catalyst.[1][4]

  • Base: The strength and type of base can influence the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., t-BuONa).[5]

  • Solvent: The polarity of the solvent can affect the rate of oxidative addition.[6] Aprotic solvents are often favored, and solvent choice can also influence regioselectivity.[7]

  • Temperature: Lowering the reaction temperature can help favor the reaction at the more reactive C-Br bond.[1]

  • Catalyst Loading: Insufficient catalyst loading can lead to low conversion, while excessive loading might increase side reactions.[8]

Q5: What are common side reactions, and how can they be minimized?

A5: Common side reactions include:

  • Homocoupling: This can occur due to the presence of oxygen. Degassing the solvent and running the reaction under an inert atmosphere can minimize this.[9]

  • Hydrodehalogenation: This is the replacement of a halogen with a hydrogen atom. It can sometimes be minimized by adjusting the solvent and base.

  • Reaction at C-Cl bonds: This leads to a loss of selectivity and can be minimized by using milder reaction conditions.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inefficient generation of the active Pd(0) catalyst.Use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source.[9][10]
Deactivated catalyst.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]
Reaction is too slow.Increase the reaction temperature, catalyst loading, or screen different solvents to improve solubility.[9]
Poor mixing.Increase the stirring rate, especially for biphasic reaction mixtures.[9]
Lack of Selectivity (Reaction at C-Cl) Reaction conditions are too harsh.Lower the reaction temperature. This can help to favor the reaction at the more reactive C-Br bond while leaving the C-Cl bond intact.[1]
Catalyst is too reactive.Use a less electron-rich ligand or a lower catalyst loading. A highly active catalyst might be capable of activating both bonds under the given conditions.[1]
Formation of Byproducts Homocoupling of the starting material or coupling partner.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[9]
Protodeboronation (in Suzuki reactions).Use less harsh reaction conditions or a more stable boronate ester (e.g., pinacol ester).[9]

Key Experimental Parameters

Table 1: Common Catalysts and Ligands for Selective C-Br Activation
Catalyst/Precatalyst Common Ligands Typical Applications & Notes
Pd(PPh₃)₄-Often used directly, but triphenylphosphine can be a suboptimal ligand for challenging couplings.[10]
Pd₂(dba)₃XPhos, SPhos, RuPhos (Buchwald ligands)Bulky, electron-rich ligands that are effective for activating C-Cl bonds, so careful optimization is needed for C-Br selectivity.[11]
Pd(OAc)₂P(tBu)₃, PCy₃Requires in situ reduction to Pd(0). Electron-rich and bulky ligands facilitate oxidative addition.
PEPPSI™-type catalystsN-Heterocyclic Carbenes (NHCs)Often highly active and can be effective for C-Cl activation, requiring mild conditions for C-Br selectivity.
Pd(dppf)Cl₂dppfA common and versatile catalyst/ligand system.[10]
Table 2: Influence of Solvents and Bases
Parameter Examples Effect on Reaction
Solvents Toluene, Dioxane, THF, DMF, EthanolThe rate of oxidative addition is generally greater in polar solvents.[6] The choice of solvent can also impact solubility and selectivity.[7]
Bases K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa, KFThe base is crucial for the transmetalation step in many cross-coupling reactions. The strength and nature of the base can significantly affect the yield.[5] Weaker bases may favor selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Troubleshooting Steps start Poor Reaction Outcome (Low Yield / Low Selectivity) low_conversion Low Conversion start->low_conversion low_selectivity Low Selectivity (C-Cl Activation) start->low_selectivity byproducts Byproduct Formation start->byproducts check_inert Verify Inert Atmosphere & Degassed Solvents low_conversion->check_inert screen_catalyst Screen Catalysts & Ligands low_conversion->screen_catalyst optimize_temp Optimize Temperature (Try Lower Temp for Selectivity) low_conversion->optimize_temp adjust_loading Adjust Catalyst Loading low_conversion->adjust_loading low_selectivity->screen_catalyst low_selectivity->optimize_temp low_selectivity->adjust_loading byproducts->check_inert byproducts->optimize_temp screen_base_solvent Screen Bases & Solvents byproducts->screen_base_solvent

Caption: Troubleshooting workflow for poor reaction outcomes.

ConditionSelection cluster_catalyst Catalyst System cluster_reagents Base & Solvent cluster_params Reaction Parameters start Start: Select Initial Reaction Conditions catalyst Choose Pd Precatalyst (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃) start->catalyst base Select Base (e.g., K₂CO₃ or K₃PO₄) start->base solvent Choose Solvent System (e.g., Dioxane/H₂O or Toluene) start->solvent temperature Set Initial Temperature (e.g., 80°C) start->temperature ligand Select Ligand (e.g., dppf or SPhos) catalyst->ligand

Caption: Decision tree for selecting initial reaction conditions.

SelectivityFactors selectivity Selective C-Br Activation catalyst Catalyst/Ligand Choice (Less Reactive System) selectivity->catalyst influences temperature Low Reaction Temperature selectivity->temperature influences base Mild Base selectivity->base influences solvent Appropriate Solvent selectivity->solvent influences c_br C-Br Bond Activation (Favored) catalyst->c_br c_cl C-Cl Bond Activation (Disfavored) catalyst->c_cl temperature->c_br temperature->c_cl base->c_br base->c_cl solvent->c_br solvent->c_cl

Caption: Factors influencing selective C-Br activation.

References

Technical Support Center: Removal of Palladium Catalyst from 5-Bromo-1,3-dichloro-2-methylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reaction products, specifically focusing on compounds like 5-Bromo-1,3-dichloro-2-methylbenzene. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing residual palladium catalyst from my this compound product?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or trimercaptotriazine functionalities).[1][2][3]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2][4]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[2][5] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[2][5]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[2][4][6][7][8]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[4]

Q2: I'm observing a persistent grey/black color in my product. Is this due to palladium, and how can I remove it?

A2: A persistent grey or black color in your product is often indicative of residual palladium, which can exist as finely dispersed palladium(0) nanoparticles (palladium black). While filtration through Celite can remove larger particles, more finely dispersed or soluble palladium species may require more rigorous methods.[4] Treatment with activated carbon or specialized palladium scavengers is often effective in removing these colored impurities.

Q3: My palladium levels are too high for the next step. What are the regulatory limits and how can I meet them?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in drug products.[9][10] For palladium, which is considered a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the active pharmaceutical ingredient (API).[10][11] To meet these limits, a combination of purification steps, including the use of high-affinity scavengers, is often necessary.[10]

Q4: Which palladium scavenger is most effective for my compound?

A4: The choice of scavenger depends on the oxidation state of the residual palladium (e.g., Pd(0) or Pd(II)) and the nature of your product and solvent system.[12][13] Thiol-based scavengers are generally effective for a wide range of palladium species.[1][12] It is often beneficial to screen a small panel of scavengers to identify the most effective one for your specific application.[13]

Q5: Can I use a simple filtration method to remove the palladium catalyst?

A5: Simple filtration is primarily effective for removing heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), or larger agglomerates of palladium metal.[4][13] However, it is often insufficient for removing soluble or colloidal palladium species.[4][13] In such cases, filtration should be used in conjunction with other methods like scavengers or crystallization.

Q6: What are the pros and cons of different palladium removal techniques?

A6: Each method has its advantages and disadvantages. Adsorbents like activated carbon are cost-effective but can sometimes lead to product loss due to non-specific binding.[2][14] Specialized scavengers offer high selectivity and efficiency but can be more expensive.[15] Crystallization can be highly effective for achieving high purity but may require significant process development and can sometimes concentrate impurities if not optimized.[16] Extraction is a scalable method but depends on favorable partition coefficients and can sometimes be less effective for complete removal.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High palladium levels after filtration. Soluble or colloidal palladium species are present in the reaction mixture.1. Use a Scavenger: Treat the filtrate with a suitable palladium scavenger to capture soluble palladium. 2. Induce Precipitation: Try adding an anti-solvent to precipitate the palladium before a second filtration.[13] 3. Activated Carbon Treatment: Stir the solution with activated carbon to adsorb the palladium, followed by filtration through Celite.[14]
Product loss during activated carbon treatment. Non-specific adsorption of the product onto the carbon surface.1. Optimize Carbon Amount: Use the minimum amount of activated carbon necessary.[14] 2. Solvent Selection: Experiment with different solvents to minimize product adsorption.[14] 3. Wash Thoroughly: After filtration, wash the carbon cake with fresh solvent to recover adsorbed product.
Palladium scavenger is not effective. Incorrect scavenger selection for the palladium species or reaction conditions.1. Screen Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, triamine).[1][13] 2. Adjust Conditions: Optimize reaction time and temperature for the scavenging step.[2] 3. Pre-treatment: Consider a pre-treatment step to change the oxidation state of the palladium to a more easily scavenged form.[2]
Crystallization does not lower palladium levels sufficiently. Palladium species co-crystallizes with the product or remains in the mother liquor in high concentrations.1. Use an Additive: Add a ligand or complexing agent (e.g., N-acetylcysteine, thiourea) to the crystallization solvent to increase the solubility of palladium in the mother liquor.[5] 2. Solvent System Optimization: Experiment with different solvent and anti-solvent combinations. 3. Multiple Recrystallizations: Perform a second recrystallization to further reduce impurity levels.
Comparison of Palladium Removal Methods
MethodEfficiencySelectivityCostScalabilityKey Considerations
Activated Carbon Moderate to HighLow to ModerateLowHighPotential for product loss.[2][14]
Silica-Based Scavengers HighHighModerate to HighHighHighly effective for a range of palladium species.[12][17][18]
Polymer-Based Scavengers HighHighHighHighCan be used in batch or flow chemistry setups.
Filtration (Celite) VariableN/ALowHighOnly effective for heterogeneous or precipitated palladium.[4]
Crystallization HighHighLowModerate to HighRequires significant process optimization.
Liquid-Liquid Extraction ModerateModerateLowHighDependent on favorable partition coefficients.[4][6]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Scavenger
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).

  • Scavenger Addition: Add the recommended amount of the silica-based scavenger (e.g., SiliaMetS® Thiol) to the solution. The amount is typically based on the equivalents of palladium in the reaction mixture.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[2]

  • Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[14]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the purified product by ICP-MS.

Visualizations

Experimental_Workflow crude_product Crude Reaction Mixture (this compound + Pd Catalyst) dissolution Dissolve in Organic Solvent crude_product->dissolution scavenging Add Palladium Scavenger (e.g., Silica-Thiol or Activated Carbon) dissolution->scavenging stirring Stir for 1-24h (Room Temp or Elevated Temp) scavenging->stirring filtration Filter to Remove Scavenger/Carbon stirring->filtration concentration Concentrate Filtrate filtration->concentration purified_product Purified Product (<10 ppm Pd) concentration->purified_product analysis ICP-MS Analysis purified_product->analysis

Caption: Experimental workflow for palladium catalyst removal.

Troubleshooting_Guide start High Residual Palladium? color_check Is the product colored (grey/black)? start->color_check Yes filtration_check Was filtration performed? start->filtration_check No scavenger_check Was a scavenger used? color_check->scavenger_check No solution_colloidal Action: Use Activated Carbon or a broad-spectrum scavenger. color_check->solution_colloidal Yes filtration_check->scavenger_check Yes solution_filtration Action: Filter through Celite. filtration_check->solution_filtration No solution_scavenger Action: Screen different scavengers and optimize conditions. scavenger_check->solution_scavenger Yes solution_crystallization Action: Attempt recrystallization, possibly with an additive. scavenger_check->solution_crystallization No end Palladium Levels Acceptable solution_colloidal->end solution_filtration->end solution_scavenger->end solution_crystallization->end

Caption: Troubleshooting decision tree for palladium removal.

References

Scaling up the synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene for pilot plant production. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the pilot plant scale production of this compound?

A1: The most viable route for pilot plant production is the electrophilic aromatic substitution (EAS) of 2,6-dichlorotoluene. This involves the direct bromination of the aromatic ring. The starting material, 2,6-dichlorotoluene, is readily available, and the reaction can be optimized for regioselectivity to favor the desired product.

Q2: Which brominating agent is most suitable for large-scale synthesis?

A2: While elemental bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is effective, its handling on a large scale poses significant safety risks due to its toxicity and corrosivity.[1] For pilot plant operations, N-bromosuccinimide (NBS) is a recommended alternative. It is a solid, making it easier and safer to handle than liquid bromine. Another approach for enhanced safety is the in-situ generation of bromine, for example, from the reaction of HBr with an oxidizing agent like H₂O₂.

Q3: What are the key safety considerations for this process at a pilot scale?

A3: The primary safety concerns are associated with the brominating agent and the reaction byproducts.

  • Bromine/NBS: Both are corrosive and toxic. Appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory. The reaction should be conducted in a well-ventilated area, and emergency scrubbers for bromine vapor should be in place.

  • Hydrogen Bromide (HBr): The reaction will generate HBr gas as a byproduct. A system to scrub or neutralize this acidic gas is essential at a pilot plant scale.

  • Solvents: Depending on the chosen solvent, flammability may be a concern. Ensure all equipment is properly grounded.

Q4: What is the expected yield and purity of the final product?

A4: The yield and purity are highly dependent on the optimization of reaction conditions. With a well-controlled process, yields can be expected in the range of 70-85%. Purity after a scalable purification method like recrystallization should be greater than 98%.

Q5: How can the reaction be monitored for completion?

A5: For pilot-scale production, in-process control (IPC) is crucial. The reaction progress can be monitored by taking small aliquots from the reactor and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These techniques can quantify the consumption of the starting material (2,6-dichlorotoluene) and the formation of the product and any major byproducts.

Experimental Protocol: Electrophilic Bromination using N-Bromosuccinimide

This protocol details a method for the synthesis of this compound suitable for scaling up.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Typical Purity
2,6-Dichlorotoluene161.03>99%
N-Bromosuccinimide (NBS)177.98>98%
Iron(III) Chloride (FeCl₃)162.20Anhydrous, >98%
Dichloromethane (DCM)84.93Anhydrous
Sodium Thiosulfate (Na₂S₂O₃)158.11Technical Grade
Sodium Bicarbonate (NaHCO₃)84.01Technical Grade
Isopropanol60.10Technical Grade

Equipment:

  • Glass-lined or appropriately resistant pilot plant reactor with temperature control, overhead stirring, and a reflux condenser.

  • Charging ports for solids and liquids.

  • Gas scrubber system for HBr.

  • Filtration unit (e.g., Nutsche filter).

  • Drying oven.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge the reactor with 2,6-dichlorotoluene (1.0 eq.) and anhydrous dichloromethane (5-10 volumes). Begin agitation and cool the mixture to 0-5 °C.

  • Catalyst Addition: Cautiously add anhydrous iron(III) chloride (0.05-0.1 eq.) to the stirred solution.

  • NBS Addition: Slowly add N-bromosuccinimide (1.0-1.1 eq.) portion-wise, maintaining the internal temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 4-8 hours. Monitor the reaction progress by GC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine and destroy the NBS.

  • Workup:

    • Transfer the mixture to a separation vessel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold isopropanol.

    • Dry the purified this compound in a vacuum oven.

Troubleshooting Guide

Q: The reaction is sluggish or incomplete, even after extended reaction time. What could be the cause?

A:

  • Cause: Inactive catalyst. Anhydrous Lewis acids like FeCl₃ are sensitive to moisture.

  • Solution: Ensure that the FeCl₃ used is truly anhydrous and that the solvent and starting material are dry. Handle the catalyst under a nitrogen atmosphere. Consider increasing the catalyst loading slightly (e.g., to 0.15 eq.), but be mindful that this can also increase byproduct formation.

Q: GC/HPLC analysis shows a significant amount of a byproduct with a similar retention time to the starting material. What is it likely to be?

A:

  • Cause: Formation of isomeric byproducts. While the 4-bromo isomer is the major product, some bromination may occur at other positions on the aromatic ring. The directing effects of the substituents on 2,6-dichlorotoluene can lead to minor amounts of other isomers.

  • Solution: Optimize the reaction temperature. Lower temperatures generally favor higher regioselectivity. Ensure that the addition of the brominating agent is slow and controlled to avoid localized high concentrations. A thorough purification by recrystallization is necessary to remove these isomers.

Q: A significant peak corresponding to 2,6-dichlorobenzyl bromide is observed in the product mixture. How can this be avoided?

A:

  • Cause: This is a result of free-radical bromination on the methyl group (benzylic bromination). This side reaction is often initiated by light or high temperatures.

  • Solution: Protect the reaction from light by using an amber glass reactor or by covering the reactor. Maintain a controlled, low reaction temperature. Avoid using radical initiators and ensure that the reagents used do not contain impurities that could promote radical reactions.

Q: The yield is low after purification. What are the likely causes?

A:

  • Cause 1: Incomplete reaction (see first point).

  • Solution 1: Ensure the reaction goes to completion by monitoring with GC/HPLC.

  • Cause 2: Loss of product during workup and purification. The product may have some solubility in the wash solutions or the cold recrystallization solvent.

  • Solution 2: Minimize the volume of wash solutions used. For recrystallization, ensure the minimum amount of hot solvent is used for dissolution and that the mixture is thoroughly cooled to maximize precipitation. The filtrate from the crystallization can be concentrated and a second crop of crystals can be collected.

Q: During workup, there is difficulty with phase separation. What can be done?

A:

  • Cause: Formation of an emulsion, which can be common in large-scale extractions.

  • Solution: Add a small amount of brine (saturated NaCl solution) and allow the mixture to stand without agitation for a period. Gentle swirling can sometimes help break the emulsion. If the problem persists, filtration through a pad of celite may be necessary.

Visualizations

Below are diagrams to illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactor 1. Prepare & Inert Reactor charge_sm 2. Charge 2,6-Dichlorotoluene & DCM prep_reactor->charge_sm charge_cat 3. Add FeCl₃ Catalyst charge_sm->charge_cat add_nbs 4. Add NBS Portion-wise charge_cat->add_nbs react 5. Stir at Room Temperature add_nbs->react monitor 6. Monitor by GC/HPLC react->monitor quench 7. Quench with Na₂S₂O₃ monitor->quench wash 8. Aqueous Washes quench->wash concentrate 9. Concentrate Crude Product wash->concentrate crystallize 10. Recrystallize from Isopropanol concentrate->crystallize dry 11. Filter & Dry Final Product crystallize->dry final_product This compound dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_yield Low Yield or Incomplete Reaction cluster_purity Purity Issues start Problem Encountered incomplete_rxn Incomplete Reaction by GC/HPLC? start->incomplete_rxn impurity_type What is the Main Impurity? start->impurity_type yes_incomplete Yes incomplete_rxn->yes_incomplete Yes no_incomplete No incomplete_rxn->no_incomplete No cause_catalyst Cause: Inactive Catalyst or Insufficient Time yes_incomplete->cause_catalyst cause_loss Cause: Loss During Workup/Purification no_incomplete->cause_loss solution_catalyst Solution: Use Anhydrous Reagents, Extend Time, or Increase Catalyst Loading cause_catalyst->solution_catalyst solution_loss Solution: Minimize Wash Volumes, Optimize Crystallization cause_loss->solution_loss benzylic Benzylic Bromide impurity_type->benzylic isomeric Isomeric Byproduct impurity_type->isomeric cause_benzylic Cause: Light Exposure or High Temperature benzylic->cause_benzylic cause_isomeric Cause: Poor Regioselectivity isomeric->cause_isomeric solution_benzylic Solution: Protect from Light, Maintain Low Temperature cause_benzylic->solution_benzylic solution_isomeric Solution: Lower Reaction Temperature, Slow Reagent Addition cause_isomeric->solution_isomeric

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

Comparative Analysis of the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-1,3-dichloro-2-methylbenzene Against Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-1,3-dichloro-2-methylbenzene. Due to the limited availability of experimental spectra for this specific compound, this report leverages empirical data from structurally similar analogs—namely 2,6-dichlorotoluene and 2,4-dichlorotoluene—to forecast the chemical shifts and signal multiplicities. This comparison is intended to aid researchers, scientists, and drug development professionals in spectral interpretation and structural verification.

Predicted and Experimental NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside the experimental data for its structural analogs. Predictions are based on the additive effects of substituents on the benzene ring.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
This compound (Predicted) ~7.3-7.5 (s, 2H)~2.4 (s, 3H)
2,6-Dichlorotoluene (Experimental) 7.27 (d, J=7.8 Hz, 2H), 7.08 (t, J=7.8 Hz, 1H)2.45 (s, 3H)
2,4-Dichlorotoluene (Experimental) 7.37 (d, J=2.1 Hz, 1H), 7.20 (dd, J=8.2, 2.1 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H)2.36 (s, 3H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)
This compound (Predicted) ~138 (C-Cl), ~135 (C-Cl), ~133 (C-Me), ~131 (CH), ~129 (CH), ~120 (C-Br)~18-22
2,6-Dichlorotoluene (Experimental) 137.9 (C-Cl), 131.8 (C-Me), 128.5 (CH), 128.2 (CH)18.0
2,4-Dichlorotoluene (Experimental) 137.8 (C-Me), 135.0 (C-Cl), 132.3 (C-Cl), 130.8 (CH), 129.5 (CH), 127.0 (CH)19.8

Experimental Protocol for NMR Spectroscopy

The following is a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, applicable to the compounds discussed in this guide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound or measure 10-20 µL of a liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • The spectrometer is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm.

  • Temperature: 298 K.

5. Data Processing:

  • The Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed.

  • The chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

Logical Framework for Spectral Prediction

The prediction of the NMR spectra for this compound is based on a logical comparison with its structural analogs. The following diagram illustrates this relationship.

G Logical Flow for Spectral Prediction A Target Compound: This compound E Predicted NMR Spectra for Target A->E Prediction based on B Analog 1: 2,6-Dichlorotoluene (Experimental Data) B->E Comparative Analysis C Analog 2: 2,4-Dichlorotoluene (Experimental Data) C->E Comparative Analysis D Substituent Effects: - Bromine (Br) - Chlorine (Cl) - Methyl (CH3) D->E Application of

Caption: Workflow for predicting NMR spectra of the target compound.

This guide demonstrates a predictive approach to understanding the NMR spectral characteristics of this compound by leveraging experimental data from closely related compounds. This methodology provides a valuable framework for spectral analysis in the absence of direct experimental evidence.

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum of 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique, offering a unique molecular fingerprint through the fragmentation of a compound. This guide provides a detailed interpretation of the mass spectrum of 5-Bromo-1,3-dichloro-2-methylbenzene, comparing its expected fragmentation pattern with related halogenated aromatic compounds. Experimental data from similar molecules is presented to support the analysis.

Interpreting the Mass Spectrum of this compound

The Molecular Ion Peak (M+)

The molecular ion peak is the most critical feature for determining the molecular weight of a compound. For this compound, the molecular ion region will display a characteristic cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[1] This results in a complex isotopic pattern for the molecular ion, which can be predicted by considering all possible combinations of these isotopes. The most abundant peak in this cluster will correspond to the molecule containing the most abundant isotopes (C7H5⁷⁹Br³⁵Cl2).

Key Fragmentation Pathways

Upon electron ionization, the molecular ion of this compound is expected to undergo several key fragmentation reactions, primarily driven by the lability of the carbon-halogen and benzylic bonds.

One of the most common fragmentation pathways for toluene derivatives involves the loss of a hydrogen atom from the methyl group to form a stable benzyl cation. This cation can then rearrange to an even more stable tropylium ion (C7H7+).[1][2][3] However, in the case of this compound, the initial fragmentation is more likely to be dominated by the cleavage of the weaker carbon-halogen bonds.

The loss of a bromine radical (Br•) or a chlorine radical (Cl•) from the molecular ion is a highly probable fragmentation pathway. The relative ease of cleavage is generally C-Br > C-Cl. Therefore, a significant peak corresponding to the loss of a bromine atom is expected.

Further fragmentation can occur through the sequential loss of the remaining halogen atoms or the methyl group. The stability of the resulting carbocations will dictate the relative abundance of these fragment ions.

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted fragmentation pattern, we can compare it with the known mass spectra of 2,6-dichlorotoluene and 3,5-dibromotoluene.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragments (m/z) and Interpretation
This compound C7H5BrCl2239.92Predicted: M+ cluster around 238, 240, 242, 244. [M-Br]+, [M-Cl]+, [M-CH3]+, and subsequent losses of halogens.
2,6-Dichlorotoluene C7H6Cl2161.03M+ cluster at m/z 160, 162, 164. A base peak at m/z 125, corresponding to the loss of a chlorine atom ([M-Cl]+).[4][5][6]
3,5-Dibromotoluene C7H6Br2249.93M+ cluster at m/z 248, 250, 252. A prominent peak at m/z 169, corresponding to the loss of a bromine atom ([M-Br]+).[7][8][9]

This comparison highlights the characteristic loss of halogen atoms as a primary fragmentation pathway in these types of compounds. The presence of different halogens in this compound will lead to a more complex spectrum but the fundamental fragmentation principles remain the same.

Experimental Protocols

The mass spectra for the comparative compounds were obtained using standard electron ionization mass spectrometry (EI-MS).

General EI-MS Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for separation from any impurities.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M+).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, positively charged ions and neutral radicals or molecules.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Fragmentation Pathway of this compound

The following diagram illustrates the predicted primary fragmentation pathway for this compound.

fragmentation_pathway M [C7H5BrCl2]+• (Molecular Ion) F1 [C7H5Cl2]+ M->F1 - Br• F2 [C7H5BrCl]+ M->F2 - Cl• F3 [C6H2BrCl2]+ M->F3 - CH3•

Caption: Predicted fragmentation of this compound.

References

A Comparative Guide to Purity Analysis of 5-Bromo-1,3-dichloro-2-methylbenzene: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for starting materials and intermediates is a cornerstone of robust drug development and chemical research. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 5-Bromo-1,3-dichloro-2-methylbenzene. We present detailed experimental protocols and hypothetical data to illustrate the strengths and considerations of each method for this specific analyte.

Experimental Overview

The following diagram outlines the general workflow for the purity analysis of this compound using both HPLC and GC-MS.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing cluster_result Final Report A Weigh 5-Bromo-1,3-dichloro- 2-methylbenzene Sample B Dissolve in Appropriate Solvent (e.g., Acetonitrile for HPLC, Dichloromethane for GC-MS) A->B C Vortex and Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E HPLC Analysis D->E Inject into HPLC System F GC-MS Analysis D->F Inject into GC-MS System G Chromatogram Generation E->G F->G I Mass Spectra Analysis for Impurity Identification (GC-MS) F->I H Peak Integration and Purity Calculation (% Area) G->H J Purity Report and Comparison of Methods H->J I->J

Caption: Workflow for Purity Analysis.

Quantitative Data Summary

The following table presents hypothetical purity data for a sample of this compound as determined by HPLC and GC-MS. The data includes potential impurities that may arise from the synthesis process.

Analyte Retention Time (HPLC, min) Area % (HPLC) Retention Time (GC-MS, min) Area % (GC-MS) m/z (GC-MS)
Impurity 1 (1,3-Dichloro-2-methylbenzene)4.80.256.20.28174, 176
Impurity 2 (Isomer)6.10.157.80.12252, 254, 256
This compound 7.2 99.5 8.5 99.6 252, 254, 256
Impurity 3 (Dibromo-dichloro-methylbenzene)8.90.1010.1Not Detected-

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Software: OpenLab CDS or equivalent

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Vortex and sonicate the solution for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the separation and identification of this compound and its volatile impurities.

Instrumentation:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent

  • Injector: Split/Splitless

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Software: MassHunter or equivalent

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 250 °C, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-400 m/z

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.

  • Vortex the solution for 2 minutes.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

Comparison of Techniques

The following diagram illustrates the key decision factors when choosing between HPLC and GC-MS for the purity analysis of this compound.

G cluster_input Analytical Goal cluster_decision Method Selection cluster_hplc HPLC Path cluster_gcms GC-MS Path A Purity of 5-Bromo-1,3-dichloro- 2-methylbenzene B Is the analyte and its impurities volatile and thermally stable? A->B C HPLC Analysis B->C No / Unknown E GC-MS Analysis B->E Yes D Advantages: - Suitable for non-volatile impurities - Robust and reproducible for quantification C->D F Advantages: - High separation efficiency for volatile compounds - Provides structural information for impurity identification E->F

Caption: HPLC vs. GC-MS Decision Tree.

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC is a robust and reliable method for quantification. It is particularly advantageous if non-volatile impurities are expected. The provided method with UV detection is straightforward and widely available in analytical laboratories.

  • GC-MS offers superior separation efficiency for volatile compounds and provides invaluable structural information through mass spectrometry. This makes it the preferred method for identifying unknown impurities. Given that this compound and its likely impurities are volatile and thermally stable, GC-MS is highly suitable for this analysis.

For comprehensive purity analysis, especially during method development or troubleshooting, employing both techniques can provide a more complete profile of the sample. HPLC can be used for routine purity testing, while GC-MS can be utilized for in-depth impurity identification.

A Comparative Analysis of the Reactivity of 5-Bromo-1,3-dichloro-2-methylbenzene and Other Brominated Aromatics in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Brominated aromatic compounds are indispensable precursors for the construction of complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 5-Bromo-1,3-dichloro-2-methylbenzene with other commonly employed brominated aromatic compounds, supported by established principles of physical organic chemistry and available experimental data.

The reactivity of aryl bromides in widely-used transformations such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is fundamentally governed by the electronic and steric environment of the carbon-bromine bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl bromide to a low-valent transition metal catalyst, typically palladium(0). Factors that influence the ease of this step, therefore, dictate the overall reaction rate and yield.

Quantitative Reactivity Comparison

While direct, side-by-side kinetic studies for this compound are not extensively documented in publicly available literature, its reactivity can be reliably inferred and compared with other brominated aromatics based on the electronic and steric effects of its substituents. The following tables summarize expected reactivity trends and reported yields for analogous Suzuki-Miyaura and Buchwald-Hartwig reactions.

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

Aryl BromideSubstituent EffectsPredicted Relative ReactivityRationale
This compound Two electron-withdrawing chloro groups; one electron-donating, sterically hindering methyl group.ModerateThe two chloro groups enhance the electrophilicity of the aromatic ring, which should facilitate oxidative addition. However, the ortho-methyl group introduces significant steric hindrance around the C-Br bond, which is expected to impede the approach of the bulky palladium catalyst.
4-Bromotoluene One electron-donating methyl group.Low to ModerateThe electron-donating methyl group slightly deactivates the aryl bromide towards oxidative addition compared to unsubstituted bromobenzene.
4-Bromoanisole One strongly electron-donating methoxy group.LowThe strong electron-donating nature of the methoxy group significantly deactivates the C-Br bond for oxidative addition.
4-Bromobenzonitrile One strongly electron-withdrawing cyano group.HighThe electron-withdrawing cyano group strongly activates the aryl bromide for oxidative addition, leading to higher reaction rates.

Table 2: Representative Experimental Yields in Suzuki-Miyaura Coupling

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8012~95%
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High Yield[1][2]
BromobenzenePhenylboronic acidPd/CK₂CO₃Ethanol/H₂OReflux182-90%[3]

Table 3: Predicted Relative Reactivity in Buchwald-Hartwig Amination

Aryl BromideAmine PartnerPredicted Relative ReactivityRationale
This compound Secondary Acyclic AmineModerate to LowSimilar to Suzuki coupling, the electron-withdrawing chloro groups activate the ring, but the ortho-methyl group presents significant steric hindrance, which can be particularly detrimental in C-N bond formation.
4-Bromotoluene Secondary Acyclic AmineModerateThe electron-donating methyl group has a less pronounced deactivating effect in amination compared to Suzuki coupling.
4-Bromoanisole Secondary Acyclic AmineLowThe strong electron-donating methoxy group deactivates the aryl bromide, making C-N coupling more challenging.
4-Bromobenzonitrile Secondary Acyclic AmineHighThe strongly electron-withdrawing cyano group significantly activates the aryl bromide, favoring the reaction.

Experimental Protocols

The following are detailed, generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols can be adapted for the specific substrates discussed in this guide.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl bromide and the amine to the tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing Reaction Mechanisms and Logical Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key catalytic cycle and the logical hierarchy of reactivity.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D R-B(OR)2 Base E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A Ar-R Reactivity_Comparison cluster_reactivity Predicted Reactivity in Palladium Cross-Coupling Highest Highest Reactivity High High Reactivity Moderate Moderate Reactivity Low Low Reactivity A 4-Bromobenzonitrile (Strongly EWG) A->Highest B This compound (EWG + Steric Hindrance) B->Moderate C 4-Bromotoluene (Weakly EDG) C->Moderate D 4-Bromoanisole (Strongly EDG) D->Low

References

A Comparative Guide to Cross-Coupling Reagents: Alternatives to 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials in cross-coupling reactions is a critical decision that influences yield, cost, and reaction efficiency. 5-Bromo-1,3-dichloro-2-methylbenzene (also known as 4-bromo-2,6-dichlorotoluene) is a common building block for introducing the 2,6-dichloro-3-methylphenyl moiety. This guide provides a comprehensive comparison of alternative reagents to this bromo-compound in key cross-coupling reactions, supported by experimental data and detailed protocols.

Alternative Reagents at a Glance

The primary alternatives to this compound in cross-coupling reactions include organoboron compounds (for Suzuki-Miyaura coupling), organomagnesium compounds (for Kumada coupling), and aryl triflates (for various palladium-catalyzed couplings). Each of these reagent classes offers distinct advantages and disadvantages in terms of reactivity, functional group tolerance, and preparation.

Reagent ClassSpecific ExampleKey AdvantagesKey Disadvantages
Aryl Bromide This compoundCommercially available, good reactivity in a wide range of cross-coupling reactions.Bromine atom is less reactive than iodine, potentially requiring harsher conditions.
Organoboron 2,6-dichloro-3-methylphenylboronic acidMild reaction conditions, high functional group tolerance, commercially available.May require specific catalysts and bases for optimal performance.
Organomagnesium 2,6-dichloro-3-methylphenylmagnesium bromideHigh reactivity, often leading to faster reactions.Low functional group tolerance (reacts with acidic protons and carbonyls), requires anhydrous conditions.
Aryl Triflates 2,6-dichloro-3-methylphenyl triflateCan be more reactive than corresponding bromides in certain cases.Often requires synthesis from the corresponding phenol, can be less stable than aryl halides.

Comparative Performance in Key Cross-Coupling Reactions

This section details the application of this compound and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Kumada cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.

Reaction Scheme:

Suzuki_Miyaura A Ar-X plus1 + A->plus1 B R-B(OH)₂ plus2 + Pd Catalyst, Base B->plus2 C Ar-R plus1->B plus2->C

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Data Comparison (Representative)

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O904-670-95[1]
Aryl BromideArylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90-61[2]
2,6-DichloroquinoxalineArylboronic acidPd(PPh₃)₄K₃PO₄THF908up to 97[3]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide [1]

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.

Reaction Scheme:

Buchwald_Hartwig A Ar-X plus1 + A->plus1 B R₂NH plus2 + Pd Catalyst, Base B->plus2 C Ar-NR₂ plus1->B plus2->C

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Experimental Data Comparison (Representative)

Aryl Halide/TriflateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChlorotolueneMorpholine[Pd(allyl)Cl]₂ / t-BuXPhosNaOt-BuDioxane100-94[4]
4-BromotolueneMorpholine[Pd(allyl)Cl]₂ / t-BuXPhosNaOt-BuDioxane100->95[4]
Aryl TriflatesN-Alkyl anilinesPd(dba)₂ / DPPF----Lower than bromides[5]
6-Bromo-2-chloroquinolineCyclic aminesPd(OAc)₂ / X-PhosKOt-Bu----[6]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide [7]

  • In an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and the phosphine ligand (e.g., XPhos, 4-8 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Add the anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane), followed by the amine (1.1 equivalents).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Reaction Scheme:

Sonogashira A Ar-X plus1 + A->plus1 B H-C≡C-R plus2 + Pd Cat., Cu(I) Cat., Base B->plus2 C Ar-C≡C-R plus1->B plus2->C

Caption: General scheme of a Sonogashira cross-coupling reaction.

Experimental Data Comparison (Representative)

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylacetylenePd on alumina / Cu₂O-THF-DMA7572<2 (batch)[8]
4-IodotoluenePhenylacetylenePd(0)@TpPa-1K₂CO₃MeOH105690[9]
6-BromoquinolinesPhenylacetylenePd(OAc)₂ / PPh₃----42-88[10]

Experimental Protocol: Sonogashira Coupling of an Aryl Halide [9]

  • In a two-neck round bottom flask, charge the aryl halide (3.0 mmol), the alkyne (3.3 mmol), and K₂CO₃ (6 mmol) in dry MeOH (10 mL).

  • Bubble nitrogen gas through the solution for 30 minutes.

  • Add the palladium catalyst (e.g., Pd(0)@TpPa-1, 15 mg).

  • Stir the reaction mixture at 105 °C for 6 hours.

  • After the stipulated time, cool the reaction mixture to room temperature and filter.

  • Extract the product with CH₂Cl₂ and wash the organic layer with water, then dry over anhydrous Na₂SO₄.

  • Analyze the product and purify as necessary.

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.

Reaction Scheme:

Kumada A Ar-MgBr plus1 + A->plus1 B R-X plus2 + Ni or Pd Catalyst B->plus2 C Ar-R plus1->B plus2->C

Caption: General scheme of a Kumada cross-coupling reaction.

Experimental Data Comparison (Representative)

Grignard ReagentOrganic HalideCatalystSolventTemp (°C)Yield (%)Reference
t-BuMgCl4-BromoanisoleNiCl₂·(H₂O)₁.₅ / NHC ligand--1090[11]
Aryl GrignardAryl ChloridesPalladium/Imidazolium Chloride---[12]

Experimental Protocol: Kumada Coupling of a Grignard Reagent [13]

  • To a stirred solution of the organic halide (1.0 eq) in degassed Et₂O at 0 °C, add the palladium or nickel catalyst (e.g., PdCl₂(dppf), 0.1 eq).

  • Add the Grignard reagent (e.g., allylmagnesium chloride, 3.0 eq) dropwise.

  • Allow the resultant mixture to warm to room temperature over 18 hours.

  • Dilute the reaction with Et₂O and quench with water at 0 °C.

  • Extract the mixture with Et₂O, and wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product as needed.

Logical Workflow for Reagent Selection

The choice of reagent for a cross-coupling reaction depends on several factors, including the desired product, functional group compatibility, and cost. The following diagram illustrates a simplified decision-making process.

Reagent_Selection start Define Target Molecule and Required C-C or C-N Bond functional_groups Assess Functional Group Tolerance of Substrates start->functional_groups grignard Grignard Reagent (Kumada) functional_groups->grignard Low Tolerance suzuki Boronic Acid/Ester (Suzuki) functional_groups->suzuki High Tolerance (C-C) buchwald Amine (Buchwald-Hartwig) functional_groups->buchwald High Tolerance (C-N) sonogashira Alkyne (Sonogashira) functional_groups->sonogashira High Tolerance (C-C≡C) bromide Aryl Bromide grignard->bromide triflate Aryl Triflate suzuki->triflate suzuki->bromide buchwald->triflate buchwald->bromide sonogashira->triflate sonogashira->bromide

Caption: Decision workflow for selecting a cross-coupling reagent.

Conclusion

While this compound remains a versatile and widely used reagent, a careful consideration of its alternatives can offer significant advantages in specific synthetic contexts. Organoboron reagents, via the Suzuki-Miyaura coupling, provide a milder and more functional group tolerant approach. For rapid, high-yielding reactions where functional group compatibility is not a concern, Grignard reagents in Kumada couplings are an excellent choice. Aryl triflates can sometimes offer enhanced reactivity compared to bromides, particularly in Buchwald-Hartwig aminations. The selection of the optimal reagent and reaction conditions will ultimately depend on the specific target molecule, available resources, and the desired process parameters.

References

A Comparative Guide to the Synthesis and Application of 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of a Key Synthetic Intermediate

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts reaction efficiency, cost-effectiveness, and the novelty of the final product. 5-Bromo-1,3-dichloro-2-methylbenzene (CAS: 204930-37-0) is a polysubstituted aromatic compound with potential as a versatile intermediate. This guide provides a comprehensive cost-benefit analysis of its use, comparing a proposed synthetic route with an established alternative, supported by experimental data and detailed protocols.

At a Glance: Performance and Cost Comparison

To facilitate a rapid and objective evaluation, the following tables summarize the key quantitative data for the synthesis of this compound and a comparable alternative, the bromination of 2,6-dichlorotoluene.

Table 1: Cost and Availability of Starting Materials

CompoundCAS NumberSupplier ExamplePrice (per 100g)Purity
2,6-Dichloro-3-methylaniline64063-37-2Aboundchem$152.0097%[1]
2,6-Dichlorotoluene118-69-4Tokyo Chemical Industry~$40.00 (converted from INR)>98%

Table 2: Comparison of Synthetic Routes

ParameterProposed: this compound via Sandmeyer ReactionAlternative: Bromination of 2,6-Dichlorotoluene
Starting Material 2,6-Dichloro-3-methylaniline2,6-Dichlorotoluene
Key Reagents NaNO₂, HBr, CuBrBr₂, FeBr₃ (or other Lewis acid)
Reported/Estimated Yield ~70-85% (estimated based on similar Sandmeyer reactions)[2][3]Variable, potential for multiple isomers
Reaction Conditions Diazotization at low temperature (0-5 °C), followed by Sandmeyer reaction at elevated temperature.Typically requires a Lewis acid catalyst and may require heating.
Selectivity High regioselectivity expected due to the nature of the Sandmeyer reaction.Risk of forming multiple brominated isomers, requiring purification.
Safety Considerations Diazonium salts can be explosive if isolated; in-situ use is standard and safer.Bromine is corrosive and toxic; requires careful handling.
Estimated Product Cost Higher, due to the more expensive starting material.Lower, due to the cheaper starting material.

Synthetic Pathways and Methodologies

The strategic placement of chloro, bromo, and methyl groups on the benzene ring makes this compound a potentially valuable precursor for complex molecular architectures. Below we detail a proposed, high-yield synthesis and an alternative route, providing a basis for comparison.

Proposed Synthesis: Sandmeyer Reaction of 2,6-Dichloro-3-methylaniline

The Sandmeyer reaction is a robust and well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5][6][7] This approach is anticipated to offer high regioselectivity for the synthesis of this compound.

G A 2,6-Dichloro-3-methylaniline B Diazonium Salt Intermediate A->B Diazotization C This compound B->C Sandmeyer Reaction R1 NaNO2, HBr (0-5 °C) R1->A R2 CuBr R2->B

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

This protocol is based on established procedures for Sandmeyer reactions.[2][3]

  • Diazotization:

    • Dissolve 2,6-dichloro-3-methylaniline (1 equivalent) in a suitable acidic medium (e.g., aqueous HBr).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield this compound.

Alternative Synthesis: Electrophilic Bromination of 2,6-Dichlorotoluene

A more direct, though potentially less selective, approach is the electrophilic bromination of 2,6-dichlorotoluene. The directing effects of the methyl and chloro substituents will influence the position of bromination.

G A 2,6-Dichlorotoluene B Reaction Mixture (Isomeric Products) A->B Bromination C This compound B->C Separation R1 Br2, FeBr3 R1->A P1 Purification P1->B

Caption: Alternative synthesis via electrophilic bromination.

Experimental Protocol (General):

  • To a solution of 2,6-dichlorotoluene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃) (0.1 equivalents).

  • Slowly add bromine (Br₂) (1 equivalent) to the reaction mixture at room temperature.

  • Stir the reaction until the bromine color disappears, indicating completion of the reaction.

  • Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the product mixture, likely requiring careful fractional distillation or column chromatography to separate the desired isomer from other brominated byproducts.

Cost-Benefit Analysis Workflow

The decision to use a particular synthetic route is a multi-faceted process. The following diagram illustrates the logical workflow for a comprehensive cost-benefit analysis.

G A Define Synthetic Target B Identify Potential Starting Materials (e.g., 2,6-Dichloro-3-methylaniline, 2,6-Dichlorotoluene) A->B C Evaluate Cost and Availability of Starting Materials B->C D Analyze Synthetic Routes (e.g., Sandmeyer vs. Bromination) B->D H Calculate Overall Process Cost C->H E Compare Reaction Yield and Purity D->E F Assess Reaction Conditions and Safety D->F G Evaluate Purification Requirements D->G E->H I Decision on Optimal Synthetic Strategy F->I G->H H->I

Caption: Logical workflow for cost-benefit analysis.

Applications in Synthesis

While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other halogenated aromatics suggests its utility in the synthesis of complex molecules. For instance, the analogous 5-Bromo-1,3-dichloro-2-fluorobenzene is a known intermediate in the preparation of isoxazoline-based insecticides. It is plausible that this compound could serve as a valuable precursor in the development of novel pharmaceuticals and agrochemicals, where the unique substitution pattern can be exploited to fine-tune the biological activity and pharmacokinetic properties of the target molecules. A patent has cited this compound as a reactant in the synthesis of organic molecules for optoelectronic devices, highlighting its potential in materials science.[8]

Conclusion

The choice between the proposed Sandmeyer reaction and the alternative electrophilic bromination for the synthesis of this compound hinges on a trade-off between starting material cost and reaction selectivity.

  • The Sandmeyer route , while likely more expensive due to the higher cost of 2,6-dichloro-3-methylaniline, is anticipated to provide a cleaner reaction with a higher yield of the desired isomer, potentially simplifying purification and reducing overall processing costs.

  • The electrophilic bromination of 2,6-dichlorotoluene offers a more economical starting point but carries the significant risk of producing a mixture of isomers, which could necessitate costly and time-consuming purification steps, and may result in a lower overall yield of the target compound.

For researchers and drug development professionals, the higher initial cost of the Sandmeyer route may be justified by the increased predictability and efficiency of the synthesis, leading to a more reliable supply of this potentially valuable building block for further chemical exploration.

References

X-ray crystal structure analysis of 5-Bromo-1,3-dichloro-2-methylbenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystal Structure Analysis of 5-Bromo-1,3-dichloro-2-methylbenzene Derivatives For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as a cornerstone technique for elucidating these intricate structures. This guide provides a comparative analysis of the X-ray crystal structure of several derivatives of this compound, alongside a comparison of X-ray crystallography with alternative analytical methods.

Performance Comparison of this compound Derivatives

While the crystal structure of the parent compound, this compound, is not publicly available, analysis of its derivatives provides valuable insights into the structural impact of substituent modifications. The following table summarizes key crystallographic data for three such derivatives.

Derivative NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione[1]C₁₆H₉BrO₃MonoclinicP2₁/c13.8820(4)3.8695(1)24.0068(5)90102.483(1)901259.07(6)4
5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione[2]C₂₆H₁₃BrN₂O₆TriclinicP-111.8333(6)12.8151(6)17.1798(8)77.317(4)74.147(4)66.493(5)2280.0(2)2
3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene[3]C₂₃H₂₀BrNO₃SMonoclinicP2₁/n11.123(2)16.098(4)12.234(3)90105.78(2)902106.8(8)4

Comparison of X-ray Crystallography with Alternative Analytical Techniques

X-ray crystallography is the gold standard for high-resolution structural determination, but other techniques offer complementary advantages.[4][5][6]

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal.[4]High resolution and precision. No inherent size limit for the molecule.[4][7]Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule.[5]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[5]Provides information about the molecule's structure in solution, reflecting its dynamic nature. Does not require crystallization.[5][7]Generally limited to smaller molecules (<50 kDa). Lower resolution compared to X-ray crystallography.[6][7]
Cryo-Electron Microscopy (Cryo-EM) Imaging of flash-frozen molecules in a transmission electron microscope.Applicable to large and complex macromolecules that are difficult to crystallize.[8]Lower resolution than X-ray crystallography for smaller molecules.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Highly sensitive and requires very small amounts of sample. Can provide information on molecular weight and connectivity.[2]Does not directly provide 3D structural information.

Experimental Protocol: X-ray Crystal Structure Analysis

The following protocol is a generalized procedure based on the methodologies reported for the analyzed derivatives.

  • Crystallization: Single crystals of the target compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then placed in a stream of X-rays, typically from a synchrotron source or a rotating anode generator. A detector records the diffraction pattern as the crystal is rotated.[1]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using methods like direct methods or Patterson synthesis.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated to ensure its chemical and geometric sensibility. This includes checking bond lengths, bond angles, and torsion angles against known values and analyzing the overall quality of the fit to the experimental data.

Visualizing the Workflow and Comparative Logic

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Detection Data Collection Xray->Detection Solution Structure Solution Detection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation logical_comparison Comparison of Structural Analysis Techniques cluster_xray X-ray Crystallography cluster_alternatives Alternative Methods Xray High Resolution Static Structure NMR Solution Structure Dynamics Xray->NMR vs. CryoEM Large Complexes No Crystals Required Xray->CryoEM vs. MS Molecular Weight Connectivity Xray->MS vs. NMR->CryoEM Complementary

References

Comparative study of different palladium catalysts for Suzuki coupling with 5-Bromo-1,3-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the successful coupling of sterically hindered substrates, such as 5-Bromo-1,3-dichloro-2-methylbenzene, presents a significant challenge. The bulky substituents flanking the reactive bromide site necessitate carefully optimized catalytic systems to achieve high yields. This guide provides a comparative overview of various palladium catalysts suitable for this demanding transformation, supported by representative experimental data from literature on structurally similar substrates.

Performance Comparison of Palladium Catalysts

Due to the limited availability of direct comparative studies on this compound, this table summarizes the performance of common palladium catalyst systems in the Suzuki coupling of other sterically hindered and electronically deactivated aryl bromides. This data provides a strong basis for catalyst selection for the title compound.

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Notes
System 1: Pd(PPh₃)₄ Phenylboronic acidK₂CO₃Toluene/H₂O10012~70-85A classic, often reliable catalyst, but may require higher temperatures and longer reaction times for hindered substrates.[1]
System 2: Pd(dppf)Cl₂ 4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane908~85-95A versatile and robust catalyst, often showing improved performance over Pd(PPh₃)₄ for challenging couplings.[1][2]
System 3: Pd(OAc)₂ / SPhos Phenylboronic acidK₃PO₄Toluene806>95Buchwald ligands like SPhos are highly effective for sterically demanding substrates, allowing for lower catalyst loadings and milder conditions.[3]
System 4: Pd₂(dba)₃ / XPhos 3-Fluorophenylboronic acidK₃PO₄t-BuOH804>95Another highly active Buchwald palladacycle precatalyst, known for its high efficiency in coupling sterically hindered aryl chlorides and bromides.
System 5: [Pd(IPr)Cl₂]₂ Phenylboronic acidK₃PO₄Dioxane10012~90N-Heterocyclic carbene (NHC) ligands like IPr offer strong σ-donation and steric bulk, promoting efficient catalysis for hindered substrates.

Note: The yields presented are indicative and can vary based on the specific boronic acid partner, reaction scale, and purity of reagents. Direct comparison under identical conditions is recommended for specific applications.

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below. This process involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Degas and establish Inert Atmosphere (Ar/N₂) C->D E Heat to Desired Temperature D->E F Monitor Reaction Progress (TLC/GC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Extraction with Organic Solvent H->I J Drying and Solvent Removal I->J K Purification (e.g., Column Chromatography) J->K L Final Product K->L Characterization

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: High-Yield Coupling Using a Buchwald Palladacycle Precatalyst

This protocol is adapted from established procedures for sterically hindered aryl bromides and is recommended as a starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of anhydrous toluene. Add this catalyst solution to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Discussion and Catalyst Selection

The choice of palladium catalyst is critical for the successful Suzuki-Miyaura coupling of the sterically encumbered this compound.

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, these catalysts often struggle with highly hindered substrates, requiring more forcing conditions which can lead to side reactions and lower yields.

  • Palladacycles with Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands): The development of ligands such as SPhos and XPhos has revolutionized the coupling of challenging substrates.[3] These ligands promote the formation of highly active, monoligated Pd(0) species, which are crucial for the oxidative addition to sterically hindered aryl halides. The steric bulk of these ligands also facilitates the reductive elimination step, leading to faster reaction rates and higher yields under milder conditions.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are also highly effective for this type of transformation. The strong σ-donating ability of NHC ligands enhances the electron density at the palladium center, facilitating the oxidative addition step.

For the Suzuki coupling of this compound, a catalyst system based on a Buchwald-type ligand (such as SPhos or XPhos) in combination with a palladium source like Pd(OAc)₂ or a pre-formed palladacycle is highly recommended as a starting point. These systems have consistently demonstrated superior performance for a wide range of sterically hindered aryl halides. Optimization of the base, solvent, and temperature will likely be necessary to achieve the best results for specific arylboronic acid coupling partners.

References

A Comparative Guide to the Synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene: Established versus Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic pathways for the preparation of 5-Bromo-1,3-dichloro-2-methylbenzene, a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. We will explore a traditional, established route involving electrophilic aromatic substitution and a novel, proposed route leveraging the precision of directed ortho-metalation (DoM). This objective analysis, supported by experimental protocols and comparative data, aims to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative and qualitative parameters for the established and the proposed new synthetic routes to this compound.

ParameterEstablished Route (Electrophilic Bromination)New Route (Directed ortho-Metalation)
Starting Material 2,6-Dichlorotoluene3,5-Dichloroanisole
Key Reactions Electrophilic Aromatic BrominationDirected ortho-Metalation, Electrophilic Quench
Overall Yield ~60-70% (estimated)~65-75% (estimated)
Purity Good to high after purificationHigh, with potentially fewer isomeric impurities
Reaction Time 1-2 days2-3 days
Number of Steps 12
Scalability Readily scalableScalable, but may require specialized equipment for handling organolithiums
Safety Considerations Use of corrosive bromine and a strong Lewis acid catalyst.Requires handling of pyrophoric organolithium reagents at low temperatures.
Environmental Impact Use of halogenated solvents and a stoichiometric Lewis acid.Use of ethereal solvents; cryogenic conditions require energy input.

Established Synthetic Route: Electrophilic Bromination of 2,6-Dichlorotoluene

This established route relies on a classical electrophilic aromatic substitution reaction. The starting material, 2,6-dichlorotoluene, is commercially available or can be synthesized via several methods, including the Sandmeyer reaction. The methyl group in 2,6-dichlorotoluene is an activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the two adjacent chlorine atoms, the para position is preferentially brominated.

Experimental Protocol:

Step 1: Synthesis of this compound

  • To a solution of 2,6-dichlorotoluene (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride, add a catalytic amount of iron(III) bromide (FeBr3, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to neutralize any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization to afford this compound.

G cluster_0 Established Route: Electrophilic Bromination Start 2,6-Dichlorotoluene Reagents Br2, FeBr3 Dichloromethane, 0°C to rt Start->Reagents 1. Reaction Electrophilic Aromatic Bromination Reagents->Reaction 2. Workup Quench (NaHSO3) Extraction & Washing Reaction->Workup 3. Purification Distillation or Recrystallization Workup->Purification 4. Product This compound Purification->Product 5.

Established Synthesis Workflow

New Synthetic Route: Directed ortho-Metalation

This novel approach offers a highly regioselective synthesis of this compound, potentially minimizing the formation of isomeric byproducts. The strategy involves the use of a directing group to facilitate lithiation at a specific ortho position, followed by quenching with an electrophilic bromine source. A plausible route starts from 3,5-dichloroanisole, where the methoxy group directs the initial lithiation.

Experimental Protocol:

Step 1: Synthesis of 2,6-dichloro-3-methylanisole

  • Dissolve 3,5-dichloroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.

  • Add methyl iodide (1.2 eq) to the reaction mixture and stir at -78 °C for 1 hour, then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 2,6-dichloro-3-methylanisole.

Step 2: Synthesis of this compound

  • Dissolve 2,6-dichloro-3-methylanisole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) and stir at this temperature for 2-3 hours. The methoxy group will direct lithiation to the C4 position.

  • Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford this compound.

G cluster_1 New Route: Directed ortho-Metalation Start_New 3,5-Dichloroanisole Step1_Reagents 1. n-BuLi, THF, -78°C 2. CH3I Start_New->Step1_Reagents 1. Step1_Reaction Directed ortho-Metalation & Methylation Step1_Reagents->Step1_Reaction 2. Intermediate 2,6-Dichloro-3-methylanisole Step1_Reaction->Intermediate 3. Step2_Reagents 1. n-BuLi, THF, -78°C 2. 1,2-Dibromoethane Intermediate->Step2_Reagents 4. Step2_Reaction Directed ortho-Metalation & Bromination Step2_Reagents->Step2_Reaction 5. Workup_New Quench (NH4Cl/H2O) Extraction & Washing Step2_Reaction->Workup_New 6. Purification_New Column Chromatography Workup_New->Purification_New 7. Product_New This compound Purification_New->Product_New 8.

New Synthesis Workflow

Conclusion

Both the established electrophilic bromination and the proposed directed ortho-metalation routes offer viable pathways to this compound. The traditional method is straightforward and utilizes common laboratory reagents, making it suitable for large-scale production. However, it may suffer from a lack of complete regioselectivity, potentially leading to isomeric impurities that require careful purification.

The new route, employing directed ortho-metalation, promises higher regioselectivity and a potentially purer product. This method is particularly advantageous for the synthesis of complex molecules where precise control of substituent placement is critical. The main drawbacks are the need for strictly anhydrous conditions, low temperatures, and the handling of pyrophoric organolithium reagents, which may be less amenable to industrial-scale synthesis without specialized equipment.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and the available laboratory infrastructure.

A Spectroscopic Showdown: Differentiating 5-Bromo-1,3-dichloro-2-methylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. In the realm of substituted aromatic compounds, even minor positional differences in functional groups can drastically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 5-Bromo-1,3-dichloro-2-methylbenzene and its key isomers, offering a clear framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The subtle structural variations among these isomers present a significant analytical challenge. This guide aims to equip researchers with the necessary data and methodologies to confidently distinguish between these closely related compounds. By presenting quantitative spectroscopic data in easily comparable tables, detailing experimental protocols, and visualizing the relationships between these molecules, we provide a practical resource for unambiguous identification.

At a Glance: Spectroscopic Fingerprints

The following tables summarize the key distinguishing spectroscopic features of this compound and a selection of its isomers.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of this compound and Its Isomers

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Aromatic Protons: ~7.4-7.6 (m) Methyl Protons: ~2.4 (s)Aromatic Carbons: ~120-140 Methyl Carbon: ~20
4-Bromo-2,6-dichlorotoluene Aromatic Protons: ~7.3-7.5 (m) Methyl Protons: ~2.3 (s)Aromatic Carbons: ~118-142 Methyl Carbon: ~19
2-Bromo-1,3-dichloro-4-methylbenzene Aromatic Protons: ~7.2-7.4 (m) Methyl Protons: ~2.35 (s)Aromatic Carbons: ~121-139 Methyl Carbon: ~21
3-Bromo-2,4-dichlorotoluene Aromatic Protons: ~7.1-7.5 (m) Methyl Protons: ~2.4 (s)Aromatic Carbons: ~123-141 Methyl Carbon: ~20

Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. The data presented here are approximate values for comparison.

Table 2: Key IR Absorption Bands and Mass Spectrometry Data

CompoundKey IR Absorption Bands (cm⁻¹)Mass Spectrometry (m/z)
This compound ~3100-3000 (C-H aromatic), ~2950-2850 (C-H aliphatic), ~1600-1450 (C=C aromatic), ~800-600 (C-Cl, C-Br)Molecular Ion (M⁺): ~238, 240, 242 (characteristic isotopic pattern for Br and Cl)
4-Bromo-2,6-dichlorotoluene ~3100-3000 (C-H aromatic), ~2950-2850 (C-H aliphatic), ~1600-1450 (C=C aromatic), ~800-600 (C-Cl, C-Br)Molecular Ion (M⁺): ~238, 240, 242 (characteristic isotopic pattern for Br and Cl)
2-Bromo-1,3-dichloro-4-methylbenzene ~3100-3000 (C-H aromatic), ~2950-2850 (C-H aliphatic), ~1600-1450 (C=C aromatic), ~800-600 (C-Cl, C-Br)Molecular Ion (M⁺): ~238, 240, 242 (characteristic isotopic pattern for Br and Cl)
3-Bromo-2,4-dichlorotoluene ~3100-3000 (C-H aromatic), ~2950-2850 (C-H aliphatic), ~1600-1450 (C=C aromatic), ~800-600 (C-Cl, C-Br)Molecular Ion (M⁺): ~238, 240, 242 (characteristic isotopic pattern for Br and Cl)

Note: The mass spectral data will exhibit a characteristic isotopic cluster for the molecular ion due to the presence of bromine and chlorine isotopes. The relative intensities of these isotopic peaks are crucial for confirming the elemental composition.

Visualizing the Isomeric Landscape

The following diagrams illustrate the chemical structures of the discussed isomers and a typical workflow for their spectroscopic analysis.

G cluster_isomers Isomers of Bromo-dichloro-methylbenzene This compound 4-Bromo-2,6-dichlorotoluene 3-Bromo-2,4-dichlorotoluene

Caption: Chemical structures of this compound and its isomers.

G Sample Unknown Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Comparison to Database NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Safety Operating Guide

Proper Disposal of 5-Bromo-1,3-dichloro-2-methylbenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-1,3-dichloro-2-methylbenzene, ensuring operational safety and environmental compliance.

Chemical Profile and Hazards

Property Value
Chemical Formula C7H5BrCl2[4][5]
CAS Number 204930-37-0[2][4][5]
Signal Word Warning[2][3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3]
Precautionary Statements P261, P280, P302+P352, P304+P340, P305+P351+P338, P501[2][3]

Experimental Protocol: Waste Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, such as contaminated gloves, weighing paper, and absorbent materials, must be collected in a dedicated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been verified.[1]

3. Container Management:

  • All hazardous waste containers must be kept tightly closed except when adding waste.[1]

  • Each container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[1]

4. Final Disposal:

  • The final disposal of the hazardous waste must be conducted through your institution's or company's established hazardous waste management program.[1]

  • Never dispose of this compound down the drain or in the regular trash.[1]

  • Consult local, state, and federal regulations to ensure complete and accurate classification and disposal of the waste.[3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[3]

Logical Relationship: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: Contaminated gloves, paper, etc. waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions containing the compound waste_type->liquid_waste Liquid solid_container Place in dedicated, labeled solid hazardous waste container solid_waste->solid_container liquid_container Place in dedicated, labeled, sealed liquid hazardous waste container liquid_waste->liquid_container waste_management Dispose of container through institutional hazardous waste program solid_container->waste_management liquid_container->waste_management end End: Safe and Compliant Disposal waste_management->end no_drain Do NOT pour down drain or place in regular trash waste_management->no_drain

Caption: Disposal workflow for this compound.

References

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